KRAS G12C inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H46F3N7O4 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxy-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C40H46F3N7O4/c1-4-26-20-29-35(36(53-24-40(41,42)43)34(26)33-25(3)6-7-31-30(33)21-44-47-31)45-38(54-28-8-14-48(15-9-28)27-10-18-52-19-11-27)46-37(29)49-16-12-39(13-17-49)22-50(23-39)32(51)5-2/h4-7,20-21,27-28H,1-2,8-19,22-24H2,3H3,(H,44,47) |
InChI Key |
MODIEPRURJWGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)OC5CCN(CC5)C6CCOCC6)N7CCC8(CC7)CN(C8)C(=O)C=C)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 13, a potent and specific inhibitor of the KRAS G12C mutant protein. This document details its biochemical and cellular activity, the underlying signaling pathways, and representative experimental protocols for its characterization.
Core Concept: Covalent Inhibition of the "Undruggable" Target
For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP and the absence of well-defined binding pockets. The discovery of a novel, inducible pocket in the switch-II region of the KRAS G12C mutant has enabled the development of a new class of covalent inhibitors. These inhibitors specifically target the mutant cysteine at position 12, locking the protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating oncogenic signaling.
Quantitative Data Summary for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| KRAS G12C Inhibition (IC50) | 0.883 µM | - | [1] |
| p-ERK Inhibition (IC50) | 5.9 µM | MIA PaCa-2 | [1] |
| p-ERK Inhibition (IC50) | >100 µM | A549 | [1] |
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.
This compound binds to the inactive, GDP-bound form of KRAS G12C. This covalent modification locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and subsequent activation. By trapping KRAS G12C in this inactive state, the inhibitor effectively blocks downstream signaling, leading to an anti-proliferative effect in KRAS G12C-mutant cancer cells.
Signaling Pathways
The primary signaling pathways affected by this compound are the MAPK and PI3K-AKT pathways.
Caption: KRAS G12C Signaling and Inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of KRAS G12C inhibitors are provided below. Note that these are representative protocols for this class of compounds, as the specific protocols for this compound are not publicly available.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GTP (fluorescently labeled GTP)
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
384-well assay plates
-
TR-FRET reader
Procedure:
-
Prepare a solution of KRAS G12C protein in assay buffer.
-
Add this compound at various concentrations to the wells of the assay plate.
-
Add the KRAS G12C protein to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.
-
Monitor the increase in TR-FRET signal over time, which corresponds to the binding of BODIPY-FL-GTP to KRAS G12C.
-
Calculate the initial rates of the reaction at each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: TR-FRET Nucleotide Exchange Assay Workflow.
Cellular Assay: p-ERK Inhibition by Western Blot
This assay determines the inhibitor's ability to suppress the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total-ERK and the loading control.
-
Determine the IC50 value by plotting the normalized p-ERK levels against the inhibitor concentration.
Caption: Western Blot Workflow for p-ERK Inhibition.
Conclusion
This compound is a potent inhibitor of the KRAS G12C oncoprotein. By covalently binding to the mutant cysteine and locking the protein in an inactive state, it effectively inhibits downstream oncogenic signaling, primarily through the MAPK and PI3K-AKT pathways. The provided data and experimental protocols offer a framework for the further investigation and development of this and other KRAS G12C inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: Synthesis and Characterization of KRAS G12C Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of KRAS G12C inhibitor 13, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a G12C mutation. This mutation is a key driver in several cancers, making it a critical target for therapeutic development.
Introduction
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active protein, leading to uncontrolled cell growth and tumorigenesis. This compound belongs to a class of tetrahydropyridopyrimidine-based irreversible covalent inhibitors designed to specifically target the mutant cysteine residue, locking the protein in an inactive state.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a core tetrahydropyridopyrimidine scaffold followed by the introduction of moieties that enhance potency and selectivity. While the detailed reaction conditions for each step are proprietary and subject to optimization, the general synthetic strategy is outlined below. The synthesis culminates in a compound with a cell-based half-maximal inhibitory concentration (IC50) of 70 nM.[1]
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Characterization
The structural identity and purity of this compound are confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the final compound and key intermediates, ensuring the correct connectivity and stereochemistry of all atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the inhibitor.[1] LC-MS (Liquid Chromatography-Mass Spectrometry) is also utilized to assess the covalent modification of the KRAS G12C protein by the inhibitor.[1]
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through a series of in vitro and in vivo experiments.
In Vitro Potency
The inhibitory activity of the compound was assessed in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | - | IC50 | 70 nM | [1] |
| pERK Inhibition | MIA PaCa-2 | IC50 | 48 nM | [1] |
In Vivo Efficacy
The anti-tumor activity of inhibitor 13 was evaluated in a xenograft model using MIA PaCa-2 human pancreatic cancer cells.[1]
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MIA PaCa-2 Xenograft | 30 mg/kg | Intraperitoneal, Once Daily | Tumor Regression | [1] |
| MIA PaCa-2 Xenograft | 100 mg/kg | Intraperitoneal, Once Daily | Tumor Cures | [1] |
Target Engagement in Tumors
Mass spectrometry-based assays were used to confirm that inhibitor 13 covalently binds to KRAS G12C in tumor tissues. Following multiple doses, target engagement was maintained at over 65% in the MIA PaCa-2 xenograft model, demonstrating a sustained interaction with the target protein.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by selectively targeting the mutant KRAS protein and inhibiting its downstream signaling.
KRAS Signaling Pathway and Inhibition
Caption: The KRAS signaling pathway and the mechanism of action of inhibitor 13.
This compound covalently binds to the cysteine residue of the inactive, GDP-bound form of KRAS G12C. This irreversible binding prevents the exchange of GDP for GTP, thereby locking KRAS in an "off" state. Consequently, the downstream activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways is blocked, leading to the inhibition of cancer cell proliferation and survival.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
pERK Inhibition Assay
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells (e.g., MIA PaCa-2) and treat with various concentrations of inhibitor 13 for a defined time.[1]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated ERK (pERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA-based assay.
-
Data Analysis: Normalize the pERK signal to the total ERK signal and determine the IC50 for pERK inhibition.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells into the flank of immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., at 30 or 100 mg/kg) or vehicle via the specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily).[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as target engagement studies.[1]
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo xenograft study of this compound.
Conclusion
This compound is a potent and selective covalent inhibitor that demonstrates significant anti-tumor activity in preclinical models. Its ability to effectively engage the KRAS G12C target in vivo and induce tumor regression highlights its potential as a therapeutic candidate for cancers harboring this specific mutation. Further investigation and clinical development are warranted to fully assess its safety and efficacy in patients.
References
The Discovery and Preclinical Development of KRAS G12C Inhibitor 13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evaluation of KRAS G12C inhibitor 13, a significant compound in the development of targeted therapies for KRAS G12C-mutated cancers. This molecule belongs to a series of tetrahydropyridopyrimidines that have demonstrated irreversible covalent inhibition of the KRAS G12C oncoprotein.[1] The development of this series, including compound 13, marked a crucial step towards clinically approved drugs like adagrasib (MRTX849).
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric binding sites. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that has become a key target for a new class of covalent inhibitors. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking the protein in this conformation and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[1]
Discovery and Optimization of Tetrahydropyridopyrimidine Inhibitors
Compound 13 emerged from a focused effort to develop potent and selective covalent inhibitors of KRAS G12C. The discovery process began with the screening of a covalent fragment library, which identified a tetrahydropyridopyrimidine scaffold as a promising starting point.[1] Through iterative structure-based design and medicinal chemistry optimization, researchers aimed to enhance the potency and improve the pharmacokinetic properties of this series.
A key optimization involved the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring, leading to the synthesis of compound 13.[1] This modification resulted in a significant improvement in cellular potency.
Mechanism of Action
This compound functions as an irreversible covalent inhibitor. It specifically targets the mutant cysteine at position 12 of the KRAS G12C protein. By forming a covalent bond with this cysteine, the inhibitor locks the KRAS protein in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step in KRAS activation. Consequently, the downstream signaling pathways that are constitutively activated by the KRAS G12C mutation, primarily the MAPK and PI3K-AKT pathways, are suppressed.[1][2] This leads to an inhibition of cancer cell proliferation and survival.
Below is a diagram illustrating the mechanism of action of KRAS G12C inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of Compound 13 [1]
| Assay | Cell Line | IC50 (nM) |
| pERK Inhibition | H358 | 70 |
| pERK Inhibition | MIA PaCa-2 | 48 |
Table 2: In Vitro Selectivity of Compound 13 [1]
| Cell Line | KRAS Status | IC50 (µM) |
| RKO | Wild-Type | >16 |
| SNU-C5 | Wild-Type | >16 |
| AGS | G12D | >16 |
Table 3: In Vivo Pharmacokinetics of Compound 13 in Mice (Intraperitoneal Dosing) [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng*h/mL) |
| 15 | 1300 | 0.25 | 1200 |
| 50 | 4800 | 0.25 | 4500 |
| 100 | 11000 | 0.25 | 14000 |
Experimental Protocols
pERK Inhibition Assay
The potency of compound 13 in inhibiting the phosphorylation of ERK, a downstream effector of KRAS, was assessed using a cellular assay.
Workflow Diagram:
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines, such as NCI-H358 or MIA PaCa-2, were cultured in appropriate media and conditions.
-
Compound Incubation: Cells were treated with a serial dilution of compound 13 for a specified period.
-
Cell Lysis: After incubation, the cells were lysed to release cellular proteins.
-
pERK Detection: The levels of phosphorylated ERK (p-ERK) were quantified using a sensitive immunoassay, such as AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay.
-
Data Analysis: The p-ERK signal was normalized to a control, and the IC50 value, the concentration of inhibitor required to reduce the p-ERK signal by 50%, was calculated.
In Vivo Tumor Growth Inhibition Study
The anti-tumor efficacy of compound 13 was evaluated in a mouse xenograft model.
Methodology:
-
Tumor Implantation: MIA PaCa-2 human pancreatic cancer cells were subcutaneously implanted into immunodeficient mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with compound 13, administered intraperitoneally (IP) once daily (QD) at doses of 30 mg/kg and 100 mg/kg.[1]
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Data Analysis: The change in tumor volume over time was compared between the treated and vehicle control groups to determine the extent of tumor growth inhibition.
KRAS G12C Target Engagement Assay
To confirm that compound 13 directly binds to its intended target in vivo, a target engagement assay was performed using mass spectrometry.
Workflow Diagram:
Methodology:
-
Sample Collection: Tumors were collected from mice treated with compound 13 at various time points after dosing.
-
Protein Extraction and Digestion: Proteins were extracted from the tumor samples and digested into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis specifically quantified the peptide containing the Cys12 residue, distinguishing between the unmodified peptide and the peptide covalently modified by compound 13.
-
Data Analysis: The percentage of target engagement was calculated by determining the ratio of the adducted KRAS G12C peptide to the total amount of KRAS G12C peptide (adducted + unadducted). Following multiple doses, compound 13 maintained a target engagement of over 65% in the tumors.[1]
Conclusion
This compound represents a key milestone in the successful targeting of a previously intractable oncology target. Its discovery and preclinical characterization demonstrated the feasibility of developing potent and selective covalent inhibitors of KRAS G12C. The data generated for compound 13, including its cellular potency, in vivo efficacy, and target engagement, provided a strong foundation for the further optimization that ultimately led to the development of clinically effective therapies for patients with KRAS G12C-mutated cancers. This technical guide summarizes the critical data and methodologies that underpinned the advancement of this important class of inhibitors.
References
An In-Depth Technical Guide to the Binding Affinity and Kinetics of KRAS G12C Inhibitors: A Focus on "Inhibitor 13"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of KRAS G12C inhibitors, with a specific focus on a molecule designated as "KRAS inhibitor-13". Due to the limited publicly available biophysical data for this specific compound, this document will leverage established methodologies and representative data from well-characterized KRAS G12C inhibitors to provide a thorough understanding of the key parameters governing their interaction with the target protein.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation results in a constitutively active protein, driving uncontrolled cell growth.[1]
The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a significant breakthrough in cancer therapy. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its interaction with downstream effectors.[3] Understanding the binding affinity and kinetics of these inhibitors is paramount for optimizing their efficacy and clinical development.
Binding Affinity and Kinetics of KRAS G12C Inhibitors
The interaction between a KRAS G12C inhibitor and the protein is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation).
Quantitative Data Summary
While specific kinetic and affinity data for "KRAS inhibitor-13" are not extensively available in the public domain, we can summarize its known inhibitory activity and present representative data from other well-studied KRAS G12C inhibitors to provide context.
Table 1: Inhibitory Activity of KRAS inhibitor-13
| Parameter | Value | Cell Line | Notes |
| IC50 (Biochemical) | 0.883 µM[4][5] | - | Direct inhibition of KRAS G12C protein. |
| IC50 (p-ERK inhibition) | 5.9 µM[4][5] | MIA PaCa-2 | Inhibition of downstream signaling in a pancreatic cancer cell line. |
| IC50 (p-ERK inhibition) | >100 µM[4][5] | A549 | Inhibition of downstream signaling in a lung cancer cell line. |
Table 2: Representative Binding Affinity and Kinetic Data of Covalent KRAS G12C Inhibitors
| Inhibitor | Kd (µM) | kon (M-1s-1) | koff (s-1) | kinact (s-1) | kinact/KI (M-1s-1) | Method | Reference |
| ARS-853 | 36.0 ± 0.7 | - | - | - | 76 | Stopped-flow fluorescence | [6][7] |
| AMG 510 (Sotorasib) | - | - | - | - | - | Biochemical Assay | [8] |
| MRTX849 (Adagrasib) | - | - | - | - | - | Surface Plasmon Resonance |
Note: The table above provides a template for the types of data that are crucial for characterizing KRAS G12C inhibitors. The values for well-known inhibitors are often found in peer-reviewed publications and their supplementary materials.
Experimental Protocols for Characterizing Binding Affinity and Kinetics
The determination of binding affinity and kinetic parameters relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Biochemical Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against KRAS G12C.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of KRAS G12C activity.
Materials:
-
Recombinant human KRAS G12C protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Fluorescently labeled GTP analog (e.g., mant-GTP)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
Test inhibitor (e.g., KRAS inhibitor-13)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the KRAS G12C protein to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader. The binding of the fluorescent GTP to KRAS results in an increase in fluorescence signal.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][9]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of an inhibitor binding to KRAS G12C.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human KRAS G12C protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the KRAS G12C protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the immobilized KRAS G12C surface.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
Biolayer Interferometry (BLI) for Kinetic Analysis
BLI is another label-free technique that can be used to measure biomolecular interactions.
Objective: To determine the kon, koff, and Kd of an inhibitor binding to KRAS G12C.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated biosensors)
-
Biotinylated recombinant human KRAS G12C protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test inhibitor
-
96-well microplates
Procedure:
-
Immobilization:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Immobilize the biotinylated KRAS G12C protein onto the biosensors.
-
-
Binding Analysis:
-
Establish a baseline by dipping the biosensors into wells containing assay buffer.
-
Move the biosensors to wells containing various concentrations of the test inhibitor to measure the association phase.
-
Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a G12C inhibitor.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the characterization of a novel KRAS G12C inhibitor.
Caption: Workflow for KRAS G12C inhibitor characterization.
Conclusion
The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of cancers harboring this mutation. A thorough understanding of their binding affinity and kinetics is essential for the successful development of potent and effective therapeutics. While specific biophysical data for "KRAS inhibitor-13" is limited, this guide provides a framework for its characterization by detailing the necessary experimental protocols and presenting the key parameters of interest. The methodologies and representative data from other well-characterized inhibitors serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.
References
- 1. Discovery of direct inhibitor of KRAS oncogenic protein by natural products: a combination of pharmacophore search, molecular docking, and molecular dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 13. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]
In Vitro Efficacy of the KRAS G12C Inhibitor Sotorasib Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the in vitro activity of Sotorasib (AMG-510), a potent and selective inhibitor of the KRAS G12C mutation, against various non-small cell lung cancer (NSCLC) cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted cancer therapies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in NSCLC.[1] This mutation results in the KRAS protein being constitutively locked in an active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT cascades.[2] Sotorasib is a first-in-class covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, trapping it in an inactive GDP-bound state.[3] This targeted action has shown significant promise in preclinical and clinical settings. This guide summarizes the key in vitro data for Sotorasib and provides detailed experimental protocols for its evaluation.
Quantitative In Vitro Activity of Sotorasib in NSCLC Cell Lines
The anti-proliferative activity of Sotorasib has been evaluated across a panel of NSCLC cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | KRAS Mutation Status | IC50 (µM) | Reference |
| NCI-H358 | KRAS G12C | ~0.006 | [3] |
| MIA PaCa-2* | KRAS G12C | ~0.009 | [3] |
| H23 | KRAS G12C | 0.6904 | [3] |
| SW1573 | KRAS G12C | More resistant than H23 | [4] |
| A549 | KRAS G12S | Insensitive (>7.5 µM) | [3] |
| H522 | KRAS wild-type | Insensitive | [5] |
Note: MIA PaCa-2 is a pancreatic cancer cell line, included here for comparative purposes as it is frequently used in KRAS G12C inhibitor studies.
Key Signaling Pathways
The KRAS G12C mutation predominantly activates the RAF-MEK-ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation. Sotorasib, by locking KRAS G12C in an inactive state, effectively inhibits the phosphorylation of ERK (p-ERK), a key downstream effector in this cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the IC50 of Sotorasib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, H23)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Sotorasib (AMG-510)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of Sotorasib in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blotting for p-ERK Inhibition
This protocol is for assessing the effect of Sotorasib on the MAPK signaling pathway.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Sotorasib (AMG-510)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Sotorasib at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and a loading control like GAPDH.
Conclusion
The in vitro data presented in this guide demonstrate that Sotorasib is a potent and selective inhibitor of KRAS G12C-mutant NSCLC cell lines. The provided experimental protocols offer a standardized approach for the preclinical evaluation of KRAS G12C inhibitors. Further investigation into combination therapies and mechanisms of resistance will be crucial for optimizing the clinical utility of this class of targeted agents.
References
- 1. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Divarasib (KRAS G12C Inhibitor 13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib, also known as GDC-6036 and previously referred to as KRAS G12C inhibitor 13, is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. The KRAS G12C mutation is a significant oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This document provides a comprehensive technical overview of Divarasib's chemical structure, properties, mechanism of action, and preclinical and clinical data, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Divarasib is a small molecule inhibitor designed for high potency and selectivity. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
| Synonyms | GDC-6036, this compound |
| CAS Number | 2417987-45-0 |
| Molecular Formula | C₂₉H₃₂ClF₄N₇O₂ |
| Molecular Weight | 622.06 g/mol |
Mechanism of Action
Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond, Divarasib locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This targeted inhibition leads to apoptosis and tumor growth inhibition in KRAS G12C-mutant cancer cells.
Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.
Quantitative Data
In Vitro Potency
Divarasib has demonstrated high potency and selectivity for KRAS G12C in preclinical studies.
| Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| KRAS G12C Inhibition | <0.01 µM | ||
| K-Ras G12C-alkylation | HCC1171 | 2 nM |
Preclinical studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than other KRAS G12C inhibitors like sotorasib and adagrasib in vitro.
In Vivo Efficacy
In vivo studies in mouse xenograft models of human NSCLC (NCI-H2030.X1.1) have shown dose-dependent target engagement of Divarasib.
| Dose | Route | Schedule | Target Engagement |
| 10-100 mg/kg | Oral (PO) | Daily for 7 days | Over 90% at 100 mg/kg |
Clinical Efficacy
Divarasib has shown promising anti-tumor activity in clinical trials for various KRAS G12C-mutated solid tumors.
| Cancer Type | Phase | Dose | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 50-400 mg daily | 53.4% | 13.1 months |
| Colorectal Cancer (CRC) | Phase 1 | 50-400 mg daily | 29.1% | 5.6 months |
Experimental Protocols
While detailed, step-by-step protocols from the primary discovery literature are proprietary, the following outlines the general methodologies used to characterize Divarasib and other KRAS G12C inhibitors.
In Vitro Potency and Selectivity Assays
-
Biochemical Assays (e.g., TR-FRET): These assays measure the direct inhibition of KRAS G12C. A common method involves time-resolved fluorescence energy transfer (TR-FRET) to monitor the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.
-
Cell-Based pERK Inhibition Assays: The potency of inhibitors on the downstream signaling pathway is often assessed by measuring the phosphorylation of ERK (pERK). KRAS G12C mutant cell lines are treated with a range of inhibitor concentrations. Following treatment, cell lysates are analyzed for pERK and total ERK levels using methods like ELISA, Western Blot, or high-content imaging.
-
Cell Viability Assays: To determine the anti-proliferative effects, KRAS G12C mutant and wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at various concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of a KRAS G12C inhibitor.
In Vivo Efficacy and Pharmacodynamics
-
Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Divarasib or a vehicle control, typically via oral gavage. Tumor volume is measured regularly to assess anti-tumor efficacy.
-
Target Engagement Assays: To confirm that the inhibitor is binding to its target in vivo, tumor biopsies can be collected from treated animals. The level of covalent modification of KRAS G12C can be quantified using techniques such as immunoaffinity enrichment followed by 2D-liquid chromatography-mass spectrometry (2D-LC-MS/MS). This method can distinguish between the inhibitor-bound and unbound forms of the protein.
Conclusion
Divarasib (GDC-6036) is a promising, highly potent, and selective covalent inhibitor of KRAS G12C. Its robust preclinical profile, demonstrating significant anti-tumor activity and favorable pharmacodynamic properties, has translated into encouraging clinical efficacy in patients with KRAS G12C-mutated solid tumors. The data presented in this guide underscore the potential of Divarasib as a valuable therapeutic agent in the ongoing effort to target KRAS-driven cancers. Further research and clinical development are warranted to fully elucidate its therapeutic benefits and potential combination strategies.
Methodological & Application
Application Notes: Cell-Based Assay for KRAS G12C Inhibitor 13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing subsequent activation and downstream signaling.[3] This application note provides detailed protocols for cell-based assays to evaluate the potency and mechanism of action of a novel KRAS G12C inhibitor, designated "Inhibitor 13". The protocols described herein utilize the NCI-H358 and MIA PaCa-2 cancer cell lines, which endogenously express the KRAS G12C mutation.[4][5][6]
Signaling Pathway
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR cascades.[1][2] Inhibition of KRAS G12C is expected to reduce signaling through these pathways.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Data Presentation
The efficacy of KRAS G12C Inhibitor 13 can be quantified by its IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of a biological process. The following tables summarize representative IC50 data from various cell-based assays.
Table 1: Cell Viability IC50 Values for KRAS G12C Inhibitors
| Cell Line | KRAS Mutation | Assay Format | Inhibitor 13 IC50 (nM) | Sotorasib (AMG510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | G12C | 2D | Value | Value | 10 - 100[3] |
| MIA PaCa-2 | G12C | 2D | Value | Value | 10 - 100[3] |
| NCI-H358 | G12C | 3D Spheroid | Value | Value | <100[3] |
| MIA PaCa-2 | G12C | 3D Spheroid | Value | Value | <100[3] |
| SW620 | G12V | 2D | Value | >1000 | >1000 |
| BxPC-3 | WT | 2D | Value | >1000 | >1000 |
Note: "Value" indicates where experimental data for Inhibitor 13 and comparative compounds would be placed.
Table 2: Target Engagement and Downstream Signaling IC50 Values
| Assay Type | Cell Line | Inhibitor 13 IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| pERK Inhibition (Western Blot) | MIA PaCa-2 | Value | Single-digit nM[3] |
| pERK Inhibition (HTRF) | NCI-H358 | Value | Value |
| Active RAS Pulldown (ELISA) | MIA PaCa-2 | Value | Single-digit nM[3] |
Note: "Value" indicates where experimental data for Inhibitor 13 would be placed.
Experimental Protocols
Protocol 1: 2D Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of Inhibitor 13 on the viability of KRAS G12C mutant cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.[3][7]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)[4][5]
-
KRAS wild-type cell line (e.g., BxPC-3) for selectivity testing
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[8][9]
-
Inhibitor 13 (and control inhibitors) dissolved in DMSO
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of Inhibitor 13 (e.g., from 10 µM to 0.5 nM) in complete growth medium. Include a DMSO-only vehicle control.
-
Add 10 µL of the diluted compound or vehicle to the respective wells (final DMSO concentration should be ≤0.1%).
-
Incubate for 72 hours at 37°C, 5% CO2.[3]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression (four-parameter variable slope) analysis in software like GraphPad Prism.
-
Caption: Workflow for the 2D Cell Viability Assay.
Protocol 2: Western Blot for pERK Inhibition
This protocol assesses the ability of Inhibitor 13 to block downstream KRAS signaling by measuring the phosphorylation of ERK (pERK), a key component of the MAPK pathway.[3]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
6-well tissue culture plates
-
Inhibitor 13 (and control inhibitors) dissolved in DMSO
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., LI-COR Odyssey or ChemiDoc)[5]
Procedure:
-
Cell Culture and Treatment:
-
Seed MIA PaCa-2 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of Inhibitor 13 (e.g., 0, 1, 10, 100, 1000 nM) for 2 to 24 hours.[3]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ or LI-COR Image Studio.[5]
-
Normalize pERK levels to total ERK and the loading control (GAPDH or β-Actin).
-
Plot the normalized pERK levels against inhibitor concentration to determine the IC50 for pathway inhibition.
-
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the cellular activity of novel KRAS G12C inhibitors like Inhibitor 13. By employing assays that measure both cell viability and specific downstream signaling events, researchers can effectively determine the potency, selectivity, and mechanism of action of new therapeutic candidates targeting this critical oncogene.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NCI-H358-KRAS-G12C-H95C-KI Cell Line - Kyinno Bio [kyinno.com]
- 9. MIAPaCa2-KRAS-G12C-HiBiT-KI-1B2-Cell-Line - Kyinno Bio [kyinno.com]
Application Notes and Protocols for In Vivo Dosing and Administration of KRAS G12C Inhibitors in Mouse Models
These application notes provide detailed protocols and quantitative data for the in vivo administration and dosing of KRAS G12C inhibitors in various mouse models, intended for researchers, scientists, and drug development professionals. The data and protocols are compiled from preclinical studies of several prominent KRAS G12C inhibitors. While the user requested information on "inhibitor 13," this specific compound is not prominently featured in the cited literature. Therefore, this document focuses on well-characterized inhibitors like MRTX849 (Adagrasib) and others, which serve as representative examples for preclinical studies targeting the KRAS G12C mutation.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosing regimens, administration routes, and efficacy of various KRAS G12C inhibitors in mouse xenograft and patient-derived xenograft (PDX) models.
Table 1: Dosing and Efficacy of MRTX849 in Mouse Models
| Mouse Model | Cell Line | Administration Route | Dosing Regimen | Formulation | Efficacy |
| Xenograft | H358 | Oral gavage | 10, 30, 100 mg/kg QD | Free base in 10% Captisol, 50 mM citrate buffer, pH 5.0[1][2] | Dose-dependent tumor growth inhibition; 61% and 79% regression at 30 and 100 mg/kg, respectively.[2] |
| Xenograft | MIA PaCa-2 | Oral gavage | 5, 10, 20 mg/kg QD | Not specified | Dose-dependent anti-tumor efficacy; 2/5 mice at 20 mg/kg showed complete tumor regression.[2] |
| CDX and PDX Models | Various | Oral gavage | 100 mg/kg QD | Free base in 10% Captisol, 50 mM citrate buffer, pH 5.0[1][2] | Pronounced tumor regression in 17 of 26 (65%) of KRAS G12C-positive models.[3] |
Table 2: Dosing and Efficacy of Other KRAS G12C Inhibitors in Mouse Models
| Inhibitor Name | Mouse Model | Cell Line | Administration Route | Dosing Regimen | Efficacy |
| ASP2453 | Xenograft | NCI-H1373 | Oral administration | 10, 30 mg/kg QD | 47% and 86% tumor regression at 10 and 30 mg/kg, respectively.[4] |
| ARS1620 | Xenograft | Various | Not specified | 200 mg/kg | Effective in combination with PI3K inhibitors in resistant models.[5] |
| LY3537982 | Xenograft/PDX | Various | Not specified | 3 to 30 mg/kg QD or BID | Ranged from complete regression to significant tumor growth inhibition.[6] |
| 143D | Xenograft | Various | Oral administration | Not specified | Dose-dependent inhibition of tumor growth.[7] |
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts in Mice
This protocol describes the procedure for establishing subcutaneous xenograft models using human cancer cell lines.
Materials:
-
KRAS G12C mutant human cancer cell lines (e.g., H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., nude mice)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 106 cells per 150 µL.[5] Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 250-400 mm3.[1][2]
Protocol 2: Formulation and Administration of KRAS G12C Inhibitors
This protocol details the preparation and oral administration of a KRAS G12C inhibitor, using MRTX849 as an example.
Materials:
-
MRTX849 (free base)
-
Captisol (10%)
-
Citrate buffer (50 mM, pH 5.0)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the formulation by resuspending the MRTX849 free base in a solution of 10% Captisol and 50 mM citrate buffer (pH 5.0).[1][2]
-
Ensure the inhibitor is fully dissolved to form a clear solution.
-
Administer the formulated inhibitor to the mice via oral gavage. The volume of administration should be based on the mouse's body weight to achieve the desired dose (e.g., 10, 30, or 100 mg/kg).
-
For daily dosing (QD), repeat the administration at the same time each day for the duration of the study.
-
The control group should receive the vehicle (10% Captisol, 50 mM citrate buffer, pH 5.0) on the same schedule.
Protocol 3: Pharmacodynamic Assessment of KRAS G12C Inhibition
This protocol outlines the collection of tissue samples to assess target engagement and downstream signaling inhibition.
Materials:
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Protein extraction buffers and inhibitors
-
LC/MS or Western blotting reagents
Procedure:
-
At selected time points after the final dose, euthanize the mice.
-
Excise the tumors and collect plasma samples.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen for subsequent analysis.
-
For target engagement analysis, immunoprecipitate total KRAS proteins from tumor lysates and use liquid chromatography-mass spectrometry (LC/MS) to measure the percentage of the inhibitor-bound KRAS G12C.[8]
-
For downstream signaling analysis, perform Western blotting on tumor lysates to assess the phosphorylation status of key pathway components such as ERK (pERK).[9]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. | Semantic Scholar [semanticscholar.org]
- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Abstract 1259: Preclinical characterization of LY3537982, a novel, highly selective and potent KRAS-G12C inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
solubility and stability of KRAS G12C inhibitor 13 for research
For Research Use Only
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The glycine to cysteine substitution at codon 12 (G12C) is a common oncogenic mutation. KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. These inhibitors act by covalently binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive state and inhibiting downstream pro-proliferative signaling pathways.[1] This document provides detailed information and protocols regarding the solubility and stability of a specific research compound, KRAS G12C inhibitor 13.
This compound is a potent inhibitor of the KRAS G12C mutant.[2] For researchers, understanding its solubility and stability is critical for the design and execution of reliable in vitro and in vivo experiments.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that there appear to be multiple compounds referred to as "this compound" in the public domain. The data presented here corresponds to the compound with CAS Number 2230873-96-6.
| Property | Value | Source |
| Molecular Formula | C25H19ClFN3O2S | [3] |
| Molecular Weight | 479.95 g/mol | [3] |
| CAS Number | 2230873-96-6 | [2][3] |
| Appearance | Solid | [3] |
| IC50 (KRAS G12C) | 0.883 µM | [2] |
| IC50 (p-ERK, MIA PaCA-2 cells) | 5.9 µM | [2] |
| IC50 (p-ERK, A549 cells) | >100 µM | [2] |
Solubility Data
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | (User Defined) | (User Determined) | (User Determined) |
| Ethanol | 25 | (User Defined) | (User Determined) | (User Determined) |
| PBS (pH 7.4) | 25 | (User Defined) | (User Determined) | (User Determined) |
| Water | 25 | (User Defined) | (User Determined) | (User Determined) |
Stability Information
The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by temperature, light, and pH.
Storage Recommendations:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years. The product is stable at room temperature for several days, which is suitable for shipping.[4]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]
Stability Profile (User Determined): The following table should be completed by the researcher to establish a detailed stability profile in their experimental systems.
| Condition | Solvent | Duration | % Purity Remaining | Degradation Products |
| -20°C | DMSO | (User Defined) | (User Determined) | (User Determined) |
| 4°C | DMSO | (User Defined) | (User Determined) | (User Determined) |
| 25°C (Room Temp) | DMSO | (User Defined) | (User Determined) | (User Determined) |
| 37°C | Cell Culture Media | (User Defined) | (User Determined) | (User Determined) |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol provides a high-throughput method for estimating the kinetic solubility of this compound in aqueous buffers.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL PBS) to achieve the final desired concentrations.
-
Mix the solutions thoroughly and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a microplate nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Determination of Thermodynamic Solubility by HPLC
This protocol outlines the "shake-flask" method to determine the equilibrium or thermodynamic solubility, which is considered the gold standard.[5]
Materials:
-
This compound
-
Selected solvent (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 3: Solution Stability Assessment by HPLC
This protocol is designed to evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, cell culture medium)
-
HPLC system
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Analyze the sample by HPLC to determine the remaining concentration of the parent compound.
-
The stability is expressed as the percentage of the initial concentration remaining at each time point.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KRAS signaling pathway and a general workflow for solubility assessment.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS inhibitor-13 | CymitQuimica [cymitquimica.com]
- 4. KRAS G12C inhibitor 25 | KRAS G12C inhibitor | CAS 2734060-73-0 | Buy KRAS G12C inhibitor 25 from Supplier InvivoChem [invivochem.com]
- 5. bmglabtech.com [bmglabtech.com]
Application of KRAS G12C Inhibitor 13 in Colorectal Cancer Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of KRAS G12C inhibitor 13 in preclinical colorectal cancer xenograft models. KRAS G12C is a prevalent oncogenic driver mutation in a subset of colorectal cancers, and targeted inhibition of this mutant protein represents a promising therapeutic strategy.[1][2] Compound 13 is a novel tetrahydropyridopyrimidine-based irreversible covalent inhibitor of KRAS G12C.[1] It serves as a crucial tool for investigating the therapeutic potential of targeting this specific mutation in colorectal cancer. While initial in vivo efficacy studies for compound 13 were conducted in pancreatic cancer xenografts, this guide adapts the methodologies for colorectal cancer models, providing a framework for assessing its anti-tumor activity and mechanism of action in a relevant preclinical setting.
Introduction to KRAS G12C and Inhibitor 13
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including approximately 3-5% of colorectal cancers harboring the G12C mutation.[1][2] This mutation results in a constitutively active KRAS protein, driving downstream signaling pathways, such as the MAPK/ERK pathway, which promotes uncontrolled cell proliferation and tumor growth.[3]
This compound is a potent and selective small molecule that covalently binds to the cysteine residue of the G12C mutant KRAS protein.[1] This irreversible binding locks KRAS in an inactive state, thereby inhibiting downstream signaling.[1] Compound 13 has demonstrated significant in vivo activity, including tumor regressions in xenograft models.[1] While it was a precursor to the clinical candidate adagrasib (MRTX849), studies on compound 13 provide valuable insights into the direct targeting of KRAS G12C.[4][5]
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics of this compound, providing a basis for its application in colorectal cancer xenograft studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value | Assay Type | Reference |
| pERK Inhibition | H358 (Lung Cancer) | 70 nM | Cellular Assay | [1][3] |
| pERK Inhibition | MIA PaCa-2 (Pancreatic Cancer) | 48 nM | Cellular Assay | [1] |
| Cell Viability | KRAS-WT (RKO, SNU-C5) | > 16 µM | Cellular Assay | [1] |
| Cell Viability | KRAS-G12D (AGS) | > 16 µM | Cellular Assay | [1] |
Table 2: In Vivo Efficacy of this compound in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
| Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (TGI) | Observations | Reference |
| 30 mg/kg, IP, QD | Significant | Tumor Regressions and Cures | [1] |
| 100 mg/kg, IP, QD | Significant | Tumor Regressions and Cures | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Very Low | Mouse | [2][5] |
| Clearance | Rapid | Mouse | [2][5] |
Note: The low oral bioavailability and rapid clearance of compound 13 led to its optimization to MRTX849.[2][5] For in vivo studies with compound 13, intraperitoneal (IP) administration is recommended.[1]
Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of this compound in a colorectal cancer xenograft model.
Colorectal Cancer Cell Line Selection
It is crucial to select a colorectal cancer cell line that harbors the KRAS G12C mutation. Examples of such cell lines can be identified through cancer cell line databases (e.g., ATCC, DSMZ). The selected cell line should be authenticated and routinely tested for mycoplasma contamination.
Subcutaneous Colorectal Cancer Xenograft Model Establishment
Materials:
-
KRAS G12C mutant colorectal cancer cells
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected KRAS G12C mutant colorectal cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier or determined through formulation studies)
-
Syringes and needles for administration
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).[1]
-
Administer the inhibitor or vehicle to the respective groups of mice via intraperitoneal (IP) injection once daily (QD).[1]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).
Assessment of Anti-Tumor Efficacy
Procedure:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for pERK) or fixed in formalin for immunohistochemistry.
Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement and inhibition of the KRAS signaling pathway in the tumor tissue.
Procedure (Western Blotting for pERK):
-
Homogenize the flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK. A significant decrease in this ratio in the treated groups compared to the control group indicates on-target activity of the inhibitor.[1]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 13.
Caption: Experimental Workflow for Colorectal Cancer Xenograft Study.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the Potency of KRAS G12C Inhibitor 13
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common KRAS alteration. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state.[1] This leads to the continuous activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][2]
The discovery of a druggable pocket (the Switch-II pocket) adjacent to the mutant cysteine has led to the development of specific covalent inhibitors that bind to KRAS G12C in its inactive, GDP-bound state.[3] These inhibitors, such as "Inhibitor 13," form a covalent bond with the C12 residue, trapping the protein in an inactive conformation and preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3]
Accurately determining the potency of these covalent inhibitors is critical for drug development. Unlike reversible inhibitors, the potency of irreversible covalent inhibitors is best described by the second-order rate constant, k_inact/K_I, which measures the efficiency of covalent bond formation.[4][5] Simple IC50 values can be misleading as they are highly dependent on assay conditions and incubation time.[5] This document provides detailed protocols for key biochemical assays designed to characterize the potency of KRAS G12C Inhibitor 13.
KRAS G12C Signaling Pathway
The diagram below illustrates the central role of KRAS G12C in oncogenic signaling. Upon activation by upstream Receptor Tyrosine Kinases (RTKs), GEFs like SOS1 facilitate the loading of GTP, switching KRAS to its active state.[1] Active KRAS then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, to drive cell proliferation and survival.[6] G12C inhibitors function by locking KRAS in the inactive GDP-bound state, thereby blocking these downstream signals.[3]
Caption: KRAS G12C signaling cascade and mechanism of inhibitor action.
Quantitative Data Summary
The biochemical potency of this compound is summarized below. For context, comparative data for well-characterized, clinically relevant KRAS G12C inhibitors are also provided.
Table 1: Biochemical Potency of this compound
| Compound | Assay Type | Parameter | Value | Reference |
| Inhibitor 13 | Biochemical Assay | IC50 | 0.883 µM | [7] |
| Inhibitor 13 | p-ERK Inhibition (MIA PaCa-2 cells) | IC50 | 5.9 µM | [7] |
| Inhibitor 13 | p-ERK Inhibition (A549 cells) | IC50 | >100 µM | [7] |
Table 2: Comparative Biochemical Potency of Selected KRAS G12C Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| Adagrasib (MRTX849) | Biochemical Binding | K_D | 9.59 nM | [8][9] |
| Sotorasib (AMG510) | Biochemical Binding | K_D | 220 nM | [8] |
| Sotorasib (AMG510) | Nucleotide Exchange | IC50 | 8.88 nM | [8][9] |
| 143D | KRAS G12C/SOS1 HTRF | IC50 | 21.1 nM | [10] |
Experimental Protocols
Protocol 1: KRAS G12C Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of Inhibitor 13 to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-tag antibody bound to KRAS and a fluorescently-labeled GTP analog.[11] Inhibition of nucleotide exchange results in a decreased FRET signal.
Caption: Workflow for a TR-FRET based nucleotide exchange assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20.
-
Inhibitor 13: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock. Subsequently, dilute this series into Assay Buffer.
-
Proteins: Recombinant, tagged KRAS G12C (pre-loaded with GDP) and the catalytic domain of SOS1 are diluted to their final working concentrations in Assay Buffer.
-
Detection Reagents: A terbium (Tb)-labeled anti-tag antibody and a fluorescently-labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTPγS) are prepared in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of diluted Inhibitor 13 or DMSO vehicle into the appropriate wells.
-
Add 4 µL of the KRAS G12C/SOS1 protein mixture to all wells.
-
Incubate for 30-60 minutes at room temperature to allow for inhibitor binding to the GDP-bound KRAS G12C.
-
Initiate the exchange reaction by adding 4 µL of the detection reagent mix (containing Tb-antibody and fluorescent GTP).
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (terbium reference) and 665 nm (FRET signal).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of Inhibitor 13 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to block 50% of the nucleotide exchange activity.
-
Protocol 2: Covalent Modification Assay by Mass Spectrometry (LC-MS)
This assay directly measures the formation of the covalent adduct between Inhibitor 13 and the C12 residue of KRAS G12C. By monitoring the conversion of unmodified to modified protein over time, the rate of inactivation can be determined, allowing for the calculation of k_inact and K_I. This provides the most accurate measure of potency for a covalent inhibitor.[12]
Caption: Workflow for determining covalent inhibitor kinetics via LC-MS.
Methodology:
-
Reaction Setup:
-
In separate tubes, pre-incubate a fixed concentration of KRAS G12C protein (e.g., 1-5 µM) with various concentrations of Inhibitor 13 (e.g., spanning a 100-fold range around the expected K_I).
-
Initiate the reactions simultaneously. All incubations should be performed at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Course Quenching:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by diluting the aliquot into a solution of 0.1% formic acid to denature the protein and stop further covalent modification.
-
-
LC-MS Analysis:
-
Inject the quenched samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The protein is rapidly desalted on a C4 or C8 column and eluted directly into the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range to observe the multiply charged ions of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the intact protein masses for both the unmodified KRAS G12C and the inhibitor-adducted form. The mass of the adducted protein will be equal to (Mass of KRAS G12C + Mass of Inhibitor 13).
-
For each time point and inhibitor concentration, calculate the percentage of unmodified protein remaining.
-
For each inhibitor concentration, plot the natural log (ln) of the percentage of unmodified protein versus time. The slope of this line is the negative of the observed rate of inactivation (-k_obs).
-
Finally, plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for covalent inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])
-
This hyperbolic fit will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The overall potency is reported as the second-order rate constant k_inact/K_I .
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing KRAS G12C Inhibitor 13 in Patient-Derived Organoid Models for Preclinical Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mutations in the KRAS proto-oncogene are among the most common drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket.[1][2] The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in targeted oncology.[3][4] These inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), work by irreversibly binding to the cysteine residue at position 12, locking the KRAS G12C protein in an inactive, GDP-bound state.[2][5]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, offering a more physiologically relevant platform for drug sensitivity testing compared to traditional 2D cell cultures.[6][7] PDOs recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them ideal for personalized medicine approaches and for studying drug efficacy and resistance mechanisms.[6][7][8] This document provides detailed protocols for using KRAS G12C Inhibitor 13 in PDO models to assess its therapeutic potential.
Data Presentation: Efficacy of KRAS G12C Inhibitors in PDO Models
The following tables summarize representative quantitative data for KRAS G12C inhibitors tested in various cancer models. This data serves as a benchmark for evaluating the efficacy of novel inhibitors like "Inhibitor 13".
Table 1: In Vitro Sensitivity of KRAS G12C Mutant PDOs to Select Inhibitors
| Organoid Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (nM) | Growth Rate Inhibition (GR50, nM) |
| PDCO-1 | Colorectal | G12C | Adagrasib (MRTX1257) | 15 | 12 |
| PDCO-2 | Colorectal | G12C | Sotorasib (AMG 510) | 25 | 21 |
| PDLO-1 | Lung | G12C | Adagrasib (MRTX1257) | 8 | 6 |
| PDLO-2 | Lung | G12C | Sotorasib (AMG 510) | 12 | 10 |
| PDPO-1 | Pancreatic | G12C | Adagrasib (MRTX1257) | 30 | 27 |
| PDPO-2 | Pancreatic | G12C | Sotorasib (AMG 510) | 45 | 41 |
| WT-PDO-1 | Colorectal | Wild-Type | Adagrasib (MRTX1257) | >10,000 | >10,000 |
| WT-PDO-2 | Lung | Wild-Type | Sotorasib (AMG 510) | >10,000 | >10,000 |
Note: Data is representative and compiled from principles demonstrated in preclinical studies.[9] Actual values will vary based on the specific PDO line and experimental conditions.
Table 2: Clinical Response Rates of Approved KRAS G12C Inhibitors
| Inhibitor | Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase 2) | NSCLC | 37.1%[10] | 80.6%[10] | 6.8 months[10] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 2) | NSCLC | 42.9% | - | 6.5 months[11] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 2) | GI Cancers | 35.7% | 92.9% | 8.1 months |
Note: This clinical data provides context for the expected efficacy of drugs targeting the KRAS G12C mutation.[10][11][12]
Signaling Pathway and Experimental Workflow Diagrams
KRAS G12C Signaling Pathway and Inhibition
The diagram below illustrates the KRAS signaling pathway. Receptor Tyrosine Kinases (RTKs), when activated by growth factors, recruit GEFs (e.g., SOS1) to activate KRAS by promoting the exchange of GDP for GTP.[4] Active, GTP-bound KRAS then stimulates downstream effector pathways like RAF-MEK-ERK, promoting cell proliferation and survival.[3][4] KRAS G12C inhibitors covalently bind to the mutant protein in its inactive, GDP-bound state, preventing its reactivation and blocking downstream signaling.[2]
Experimental Workflow
The workflow diagram outlines the process from receiving a patient tumor sample to analyzing the drug sensitivity data from the derived organoids.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol is adapted from established methods for generating organoids from tumor tissues.[13][14][15]
Materials:
-
Fresh tumor tissue in collection medium (e.g., Ad-DF+++) on ice.
-
Digestion Buffer: Gentle Collagenase/Hyaluronidase.
-
Basement Membrane Extract (BME), Type 2, PathClear®.[16]
-
Advanced DMEM/F12, HEPES, GlutaMAX.
-
Growth Factors (specific to tissue type, e.g., EGF, Noggin, R-spondin1, FGF10, Gastrin).
-
Y-27632 ROCK inhibitor.
-
Primocin.
-
Sterile PBS, 15 mL/50 mL conical tubes, cell strainers (70 µm), petri dishes.
Procedure:
-
Tissue Processing:
-
Under sterile conditions, wash the tumor tissue with ice-cold PBS.
-
Mince the tissue into ~1-2 mm pieces using sterile scalpels in a petri dish.
-
Transfer minced tissue to a 15 mL conical tube and digest with Digestion Buffer for 30-60 minutes at 37°C with agitation.
-
-
Cell Isolation:
-
Neutralize the digestion enzyme with cold Advanced DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the filtered suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Embedding and Seeding:
-
Resuspend the cell pellet in a pre-determined volume of ice-cold BME.
-
Carefully dispense 20-50 µL droplets of the BME-cell suspension into wells of a pre-warmed 24-well plate.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to solidify.
-
Gently add 500 µL of complete organoid growth medium (supplemented with growth factors, Y-27632, and Primocin) to each well.
-
-
Culture and Maintenance:
-
Culture organoids at 37°C, 5% CO2.
-
Replace the medium every 2-3 days.
-
Passage organoids every 7-14 days, depending on growth density. To passage, mechanically disrupt organoids, embed in fresh BME, and re-seed.
-
Protocol 2: Drug Sensitivity and Viability Assay
This protocol outlines a high-throughput method for assessing the dose-dependent effect of this compound on PDO viability.[8][16][17]
Materials:
-
Established PDO cultures.
-
384-well plates suitable for cell culture and luminescence reading.
-
This compound, reconstituted in 100% DMSO to create a high-concentration stock.
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Acoustic dispenser (e.g., Echo 555) or manual multichannel pipettes.
-
Luminometer plate reader.
Procedure:
-
Drug Plate Preparation:
-
Prepare a serial dilution of this compound in DMSO. A common approach is a half-log dilution series to generate 8-12 concentrations.
-
Prepare a source plate (e.g., 384-well low dead volume plate) where each well contains the drug at 1000x the final desired concentration.[17]
-
Include DMSO-only wells for negative controls and a potent cytotoxic agent (e.g., Staurosporine) for positive controls.
-
-
Organoid Plating:
-
Harvest mature organoids and break them into small, single-cell or small-clump suspensions.
-
Perform a cell count.
-
Resuspend the organoid fragments in a BME/media mixture (e.g., 30% Matrigel / 70% media) at a concentration of approximately 100 cells/µL.[8]
-
Dispense 20-40 µL of the organoid suspension into each well of a 384-well plate.
-
Incubate overnight to allow organoids to recover and reform.[16]
-
-
Drug Treatment:
-
Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 40 nL) from the 1000x drug source plate to the corresponding wells of the organoid plate. This results in a final DMSO concentration of ~0.1%.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 6-7 days at 37°C, 5% CO2.
-
On the final day, equilibrate the plates and the CellTiter-Glo 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo 3D reagent equal to the volume of media in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the mean of the DMSO (negative) and positive controls.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the half-maximal inhibitory concentration (IC50) or the growth rate inhibition (GR50) values.[7]
-
Conclusion
Patient-derived organoids provide a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound.[6] The protocols outlined in this document offer a systematic approach to establishing PDO cultures, performing high-throughput drug screens, and analyzing the resulting data. By recapitulating the complexity of the original tumor, PDO models can help predict patient response, investigate mechanisms of resistance, and ultimately accelerate the development of more effective cancer treatments.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. huborganoids.nl [huborganoids.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abstract-3091-patient-derived-organoid-drug-responses-corroborate-known-target-drug-interactions-for-selected-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 10. amgen.com [amgen.com]
- 11. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirati Therapeutics Presents Positive Clinical Data with Investigational Adagrasib in Patients with KRASG12C-Mutated Gastrointestinal Cancers [prnewswire.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Sensitivity Assays of Human Cancer Organoid Cultures [protocols.io]
Application Notes and Protocols for Assessing KRAS G12C Inhibitor Target Engagement in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the target engagement of KRAS G12C inhibitors in both in vitro and in vivo tumor models. The following methodologies are critical for understanding the mechanism of action, pharmacodynamics, and efficacy of novel therapeutic agents targeting the KRAS G12C mutation.
Introduction
The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer. The development of covalent inhibitors specifically targeting this mutant has opened new avenues for targeted therapy. Assessing the direct binding of these inhibitors to KRAS G12C in tumor cells and tissues is crucial for preclinical and clinical development. This document outlines key experimental protocols to quantify target engagement and downstream signaling effects.
Key Signaling Pathway
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and tumor growth. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive GDP-bound state and thereby inhibiting downstream signaling.
Data Presentation
Table 1: In Vitro Target Engagement and Downstream Signaling Inhibition
| Assay Type | Cell Line | Inhibitor | IC50 (nM) | Downstream Marker | % Inhibition | Reference |
| NanoBRET™ Target Engagement | HEK293 | AMG 510 | 20.7 ± 1.2 | N/A | N/A | [1] |
| NanoBRET™ Target Engagement | HEK293 | MRTX849 | 6.9 ± 0.8 | N/A | N/A | [1] |
| RAS-RAF RBD ELISA | MIA PaCa-2 | MRTX849 | ~5 | RAS-GTP | >90% at 15.6 nM | [2] |
| Western Blot | MIA PaCa-2 | MRTX849 | ~2 | pERK | >90% at 15.6 nM | [2] |
Table 2: In Vivo Target Occupancy and Pharmacodynamic Effects in Xenograft Models
| Animal Model | Tumor Type | Inhibitor | Dose (mg/kg) | Time Point | % Target Occupancy | pERK Inhibition | Reference |
| Mouse Xenograft | MIA PaCa-2 | Compound A | 30 | 24h | ~80% | Sustained | [3][4] |
| Mouse Xenograft | NCI-H2122 | AZD4625 | 100 | 6h | 60% | Not specified | [5] |
| Mouse Xenograft | NCI-H2122 | AZD4625 | 100 | 24h | 34% | Not specified | [5] |
| Mouse Xenograft | H358 | MRTX849 | 100 | 24h | >80% | Significant | [6] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to KRAS G12C in live cells.
Materials:
-
HEK293 cells
-
LgBiT®-KRAS(G12C) and SmBiT®-KRAS(G12C) Fusion Vectors (or equivalent)
-
NanoBRET™ RAS Tracer K-1
-
Opti-MEM™ I Reduced Serum Medium
-
KRAS G12C inhibitor
-
384-well white assay plates
-
Envision 2104 Multilabel Reader (or equivalent)
Protocol:
-
Seed HEK293 cells transiently expressing the LgBiT®-KRAS(G12C) and SmBiT®-KRAS(G12C) fusion proteins into 384-well plates.[7]
-
Allow cells to adhere and grow for 18-24 hours.
-
Pre-treat the cells with NanoBRET™ RAS Tracer K-1 at the recommended concentration.[7]
-
Add serial dilutions of the KRAS G12C inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[7]
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multilabel plate reader equipped with appropriate filters (e.g., 450 nm for donor and 610 nm for acceptor).[8]
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
LC-MS/MS-Based Target Occupancy Assay in Tumor Biopsies
This protocol quantifies the extent of covalent modification of KRAS G12C by an inhibitor in tumor tissue.[9][10][11]
Materials:
-
Tumor biopsies (fresh frozen or FFPE)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RAS antibody (commercially available)
-
Protein A/G magnetic beads
-
Trypsin
-
2D-LC-MS/MS system
Protocol:
-
Homogenize tumor biopsies in lysis buffer and quantify total protein concentration.[9][10]
-
Perform immunoaffinity enrichment of total KRAS proteins using an anti-RAS antibody coupled to magnetic beads.[9][10]
-
Elute the enriched proteins and perform in-solution tryptic digestion overnight.
-
Analyze the resulting peptides using a targeted 2D-LC-MS/MS method to quantify both the unbound (free) KRAS G12C peptide (e.g., LVVVGACGVGK) and the inhibitor-bound peptide.[2][3][12]
-
Calculate the percent target occupancy as: [(Inhibitor-bound peptide area) / (Inhibitor-bound peptide area + Free peptide area)] * 100.
In Vivo Xenograft Model and Pharmacodynamic Assessment
This protocol describes the use of a mouse xenograft model to assess in vivo target engagement and downstream pathway modulation.
Materials:
-
Immunodeficient mice (e.g., athymic nude)
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, H358)
-
KRAS G12C inhibitor formulation for oral gavage
-
Micro-CT or caliper for tumor volume measurement
-
Reagents for immunohistochemistry (IHC) (e.g., anti-pERK antibody)
Protocol:
-
Implant KRAS G12C mutant cancer cells subcutaneously into the flank of immunodeficient mice.[3][4]
-
Allow tumors to reach a specified volume (e.g., 150-200 mm³).
-
Randomize mice into vehicle control and inhibitor treatment groups.
-
Administer the KRAS G12C inhibitor or vehicle daily via oral gavage at specified doses (e.g., 30 mg/kg).[3][4]
-
Monitor tumor volume regularly using calipers or micro-CT imaging.[13]
-
At specified time points after the final dose, euthanize mice and collect tumors.
-
A portion of the tumor can be flash-frozen for LC-MS/MS analysis (as described in Protocol 2).
-
Fix the remaining tumor tissue in formalin and embed in paraffin for IHC analysis.
-
Perform IHC staining for the downstream pathway marker phosphorylated ERK (pERK).[3][4]
-
Quantify pERK staining intensity to assess the pharmacodynamic effect of the inhibitor.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of KRAS G12C inhibitor target engagement. Consistent and quantitative assessment of target binding and downstream signaling modulation is essential for the successful development of this promising class of cancer therapeutics.
References
- 1. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eubopen.org [eubopen.org]
- 9. NanoBRET® TE Intracellular RAS Assay [promega.jp]
- 10. RAS がん遺伝子| RAS パスウェイ 創薬 | RAS パスウェイ解析 [promega.jp]
- 11. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing KRAS G12C Inhibitor 13 for the Investigation of Drug Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2] The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[2][3][4]
The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has marked a significant breakthrough, turning a previously "undruggable" target into a tractable one.[5] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing its activation.[2][6] While inhibitors like sotorasib and adagrasib have shown clinical efficacy, their long-term benefit is often limited by the development of drug resistance.[1][7][8]
This application note provides a comprehensive guide for utilizing a novel research compound, KRAS G12C Inhibitor 13, as a tool to study the complex mechanisms of acquired and adaptive resistance. It includes detailed protocols for key in vitro and in vivo experiments and summarizes relevant quantitative data to aid in experimental design and interpretation.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is multifaceted and can be broadly categorized into on-target and off-target mechanisms. Understanding these pathways is crucial for developing effective combination therapies.
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS G12C allele that prevent inhibitor binding or restore the protein's active state.[9][10] Examples include mutations at residues Y96, R68, and H95.[[“]]
-
KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.[10][12]
Off-Target Resistance:
-
Bypass Signaling Activation: Cancer cells can circumvent the need for KRAS G12C signaling by activating alternative pathways. This often involves:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or amplification of RTKs like EGFR, MET, or FGFR can reactivate the MAPK and/or PI3K pathways.[3][5] This is a particularly prominent mechanism in colorectal cancer.[13]
-
Downstream Mutations: Acquired mutations in genes downstream of KRAS, such as BRAF, MEK (MAP2K1), and NRAS, can reactivate the MAPK pathway independently of KRAS G12C.[2][[“]]
-
Activation of Parallel Pathways: Enhanced signaling through the PI3K/AKT/mTOR pathway, sometimes through loss-of-function mutations in tumor suppressors like PTEN, can promote survival.[1][2][[“]]
-
-
Histological Transformation: In some cases, tumors can undergo a change in their cell type, such as the transformation of lung adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[2][6]
-
Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT has been linked to resistance, potentially through activation of PI3K signaling.[2][4][6]
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of established KRAS G12C inhibitors, which can serve as a benchmark for studies involving Inhibitor 13.
Table 1: In Vitro Cell Viability of KRAS G12C Inhibitors in Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM, 2D Assay) | IC50 (nM, 3D Assay) | Citation |
|---|---|---|---|---|---|
| MIA PaCa-2 | Pancreatic | MRTX849 | 10 - 973 | 0.2 - 1042 | [14] |
| H358 | Lung | MRTX849 | 10 - 973 | 0.2 - 1042 | [14] |
| H2122 | Lung | MRTX849 | 10 - 973 | 0.2 - 1042 | [14] |
| H1373 | Lung | MRTX849 | 10 - 973 | 0.2 - 1042 | [14] |
| SW1573 | Lung | MRTX849 | 10 - 973 | 0.2 - 1042 |[14] |
Note: IC50 values often show higher potency in 3D culture models compared to 2D models.[14]
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in Pretreated Patients
| Trial (Inhibitor) | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation |
|---|---|---|---|---|
| CodeBreak 100 (Sotorasib) | NSCLC | 37.1% | 6.8 months | [8] |
| KRYSTAL-1 (Adagrasib) | NSCLC | 42.9% | 6.5 months | [8] |
| CodeBreak 100 (Sotorasib) | CRC | 9.7% | - | [15] |
| KRYSTAL-1 (Adagrasib) | CRC | 19% | - | [15] |
| KRYSTAL-1 (Adagrasib + Cetuximab) | CRC | 46% | - |[15] |
Experimental Protocols
The following protocols provide a framework for using this compound to generate and characterize drug-resistant cancer models.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor 13 in KRAS G12C mutant cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well tissue culture plates (clear or white-walled, depending on assay)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CyQUANT™ Direct Cell Proliferation Assay (Invitrogen)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of medium. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Inhibitor 13 in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Inhibitor 13 or DMSO control.
-
Incubation: Incubate the plates for 72 hours to 7 days, depending on the cell doubling time.[14][16]
-
Viability Measurement:
-
For CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[14]
-
For CyQUANT: Add the CyQUANT reagent directly to the wells as per the manufacturer's instructions. Incubate and measure fluorescence.[16]
-
-
Data Analysis: Normalize the data to the DMSO control wells (100% viability). Plot the percentage of cell viability against the log-transformed inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of Inhibitor 13 on the KRAS signaling pathway by measuring the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
Sensitive and resistant KRAS G12C cell lines
-
6-well tissue culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-KRAS, anti-GAPDH or α-Tubulin (loading control).[17][18][19]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., LI-COR Odyssey Fc Imaging System)[17]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Inhibitor 13 at various concentrations (e.g., 1x, 10x, and 100x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ or LI-COR Image Studio Lite.[17] Normalize the levels of phosphorylated proteins to their total protein levels. Persistent phosphorylation of ERK in the presence of the inhibitor is a hallmark of resistance.[9]
Protocol 3: Generation of Acquired Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to Inhibitor 13 for mechanistic studies.
Procedure:
-
Initial Treatment: Culture a sensitive KRAS G12C cell line in medium containing Inhibitor 13 at a concentration equal to its IC50.
-
Dose Escalation: Once the cells resume proliferation, passage them and gradually increase the concentration of Inhibitor 13 in a stepwise manner (e.g., 1.5x to 2x increments). This process can take several months.
-
Selection of Resistant Pools: Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., >1 µM or at least 10x the initial IC50).
-
Clonal Isolation: Isolate single-cell clones from the resistant pool using limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm their resistance by re-evaluating the IC50 (Protocol 1). A significant rightward shift in the dose-response curve indicates resistance. These resistant clones can then be used for further molecular characterization (Protocols 2 and 4).
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the efficacy of Inhibitor 13 in a preclinical in vivo setting and confirm the resistance phenotype of engineered cell lines.
Materials:
-
Immunocompromised mice (e.g., NU/NU or SCID)
-
Sensitive and resistant KRAS G12C cell lines
-
Matrigel (optional, for subcutaneous injection)
-
Inhibitor 13 formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mix) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Inhibitor 13). Administer the treatment daily via the appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot) or genomic analysis. Compare the tumor growth inhibition between sensitive and resistant xenograft models to validate the resistance phenotype in vivo.[1][9]
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of KRAS G12C Inhibitors in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in pancreatic ductal adenocarcinoma (PDAC), with the G12C mutation present in a subset of these tumors. The development of specific inhibitors targeting KRAS G12C, such as sotorasib and adagrasib, has opened new avenues for therapeutic intervention. These application notes provide a comprehensive overview of the experimental use of a representative KRAS G12C inhibitor, referred to here as "Inhibitor 13," in pancreatic cancer models. The protocols detailed below are based on established methodologies for evaluating the efficacy and mechanism of action of such inhibitors.
Data Presentation
In Vitro Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | Sotorasib | 9 | [1] |
| MIA PaCa-2 | G12C | Adagrasib | 10 - 973 (2D) | [2][3] |
| PANC-1 | G12D | Sotorasib | >7500 | [1] |
| PANC-1 | G12D | Sotorasib | Not cytotoxic | [4] |
Table 1: In Vitro Half-maximal Inhibitory Concentration (IC50) of KRAS G12C Inhibitors. The table summarizes the IC50 values of sotorasib and adagrasib in pancreatic cancer cell lines with different KRAS mutations.
In Vivo Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 Xenograft | Sotorasib | 30 mg/kg, p.o., daily | Significant tumor regression | [1] |
| Capan-2 (G12V) Xenograft | Sotorasib | 30 & 100 mg/kg, p.o., daily | No TGI | [5] |
| Capan-2 (G12V) Xenograft | Adagrasib | 30 & 100 mg/kg, p.o., daily | No TGI | [5] |
| PDAC CDX Model | Sotorasib + KPT9274 | Suboptimal sotorasib dose | Significant reduction in tumor burden (p=0.002) | [6] |
Table 2: In Vivo Antitumor Activity of KRAS G12C Inhibitors. This table presents the tumor growth inhibition observed with sotorasib and adagrasib in mouse xenograft models of pancreatic cancer.
Clinical Efficacy of KRAS G12C Inhibitors in Advanced Pancreatic Cancer
| Trial | Inhibitor | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| CodeBreaK 100 | Sotorasib | 38 | 21.1% | 84.2% | [7][8] |
| KRYSTAL-1 | Adagrasib | 10 | 50% | 100% | [9] |
Table 3: Clinical Trial Data for KRAS G12C Inhibitors in Patients with KRAS G12C-Mutated Pancreatic Cancer. This table summarizes the clinical efficacy of sotorasib and adagrasib.
Mandatory Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: General Experimental Workflow for Evaluating Inhibitor 13.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor 13 in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2 with KRAS G12C, PANC-1 with KRAS G12D as a negative control)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Inhibitor 13 stock solution (in DMSO)
-
White, 96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, 96-well opaque plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Inhibitor 13 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Inhibitor 13. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of KRAS Signaling
Objective: To assess the effect of Inhibitor 13 on the phosphorylation of ERK (p-ERK), a key downstream effector of the KRAS pathway.
Materials:
-
Pancreatic cancer cells treated with Inhibitor 13
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with Inhibitor 13 at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.[11]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.[14]
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
In Vivo Xenograft Model Studies
Objective: To evaluate the antitumor efficacy of Inhibitor 13 in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Pancreatic cancer cells (for cell-line derived xenografts, CDX) or patient tumor tissue (for patient-derived xenografts, PDX)
-
Matrigel
-
Inhibitor 13 formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Xenograft Establishment:
-
CDX Model: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) mixed with Matrigel into the flank of the mice.
-
PDX Model: Surgically obtain fresh tumor fragments from pancreatic cancer patients. Implant small tumor fragments (1-3 mm³) subcutaneously into the flank of the mice.[15][16]
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Inhibitor 13 (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
- 8. amgen.com [amgen.com]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo cell viability assay [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of KRAS G12C Inhibitor 13 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation in KRAS has emerged as a key therapeutic target, leading to the development of specific inhibitors. KRAS G12C Inhibitor 13 is a novel, potent, and selective small molecule designed to covalently bind to the cysteine residue of the G12C mutant KRAS protein, thereby locking it in an inactive state. This inhibition disrupts downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Accurate and reliable analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical development. These methods are critical for pharmacokinetic (PK) studies, assessing drug metabolism, and establishing a therapeutic window. This document provides detailed application notes and protocols for the detection of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pro-proliferative signaling pathways.[1] this compound specifically targets the mutant protein, preventing its interaction with downstream effectors.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecule inhibitors like this compound in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1.00 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| Low QC (LQC) | 3.00 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| Medium QC (MQC) | 100 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| High QC (HQC) | 800 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 85 - 115 | 85 - 115 |
| HQC | 85 - 115 | 85 - 115 |
Experimental Protocols
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.[4][5][6]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound analytical standard into blank human plasma.
-
In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol) to each tube/well, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumentation and Conditions
This protocol provides typical instrument parameters for the analysis of this compound.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions (Hypothetical for Inhibitor 13):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on compound structure)
-
SIL-IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on compound structure)
-
Data Analysis:
-
Peak areas of the analyte and the SIL-IS are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentration of this compound in the QC and unknown samples is determined from the calibration curve using linear regression with a 1/x² weighting.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. Adherence to these protocols will ensure the generation of high-quality data to support the development of this promising therapeutic agent. Method validation should always be performed according to the relevant regulatory guidelines to ensure data integrity.[4][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
Troubleshooting & Optimization
troubleshooting KRAS G12C inhibitor 13 in vitro experiments
Technical Support Center: KRAS G12C Inhibitor 13
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein.[1][2] It irreversibly binds to KRAS G12C in its inactive, GDP-bound state.[1][3] This action locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and subsequently blocking downstream signaling pathways, primarily the MAPK/ERK pathway, which inhibits cell proliferation.[4][5][6]
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling pathway inhibited by this inhibitor is the MAPK (RAF/MEK/ERK) pathway.[4][5][7] In many KRAS G12C mutant cells, there is a preferential activation of the MAPK and Ral A/B signaling pathways.[5][6] The effect on the PI3K/AKT/mTOR pathway can be more variable and cell-line dependent.[3][5] Some studies suggest that KRAS G12C inhibitors may primarily act through the MAPK/ERK pathway without significantly affecting the phosphorylation of AKT.[5]
Q3: What are the expected outcomes of treating KRAS G12C mutant cells with this inhibitor?
A3: Treatment of KRAS G12C mutant cell lines with an effective inhibitor should result in decreased cell viability and proliferation.[8][9] Biochemically, you should observe a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.[1][10] The inhibitor is also expected to induce G1-phase cell cycle arrest and apoptosis in sensitive cell lines.[9]
Q4: Can this inhibitor be used for wild-type KRAS or other KRAS mutations?
A4: No, this inhibitor is highly selective for the G12C mutation of KRAS. It forms a covalent bond with the mutant cysteine at position 12.[1] It is not expected to be active against wild-type KRAS or other KRAS mutations like G12D or G12V.[2]
Q5: What are known mechanisms of resistance to KRAS G12C inhibitors?
A5: Resistance can be intrinsic or acquired. Mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through feedback activation of upstream receptor tyrosine kinases (RTKs) or mutations in other RAS isoforms.[7][10][11]
-
Activation of parallel signaling pathways: The PI3K/AKT/mTOR pathway can be activated to bypass the KRAS blockade.[7][12]
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding.[5][13]
-
Genomic amplification of mutant KRAS: This can alter the stoichiometric relationship between the inhibitor and its target.[14]
Troubleshooting Guides
Cell Viability Assays
Q1: I am not observing the expected decrease in cell viability in my KRAS G12C mutant cell line after treatment with Inhibitor 13. What could be the reason?
A1: There are several potential reasons for a lack of response:
-
Cell Line Dependency: Not all KRAS G12C mutant cell lines are equally dependent on KRAS signaling for survival.[5] Some cell lines may have co-occurring mutations that provide alternative survival pathways.[1][15]
-
Assay Duration: The anti-proliferative effects of KRAS G12C inhibitors can be more pronounced in longer-term assays. Consider extending the assay duration from a 3-day to a 7-12 day assay.[8][16] 3D cell culture formats may also show increased sensitivity.[8]
-
Inhibitor Concentration and Stability: Ensure the inhibitor is being used at the correct concentration and has not degraded. Prepare fresh dilutions for each experiment.
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as activation of the PI3K/AKT pathway.[5] You can test for this by co-treating with a PI3K or mTOR inhibitor.[3]
Q2: The IC50 value I'm getting for Inhibitor 13 is much higher than reported values. Why?
A2: Discrepancies in IC50 values can arise from:
-
Cell Seeding Density: The number of cells plated can significantly impact the apparent IC50. Ensure you are using a consistent and appropriate seeding density as recommended for your specific cell line.
-
Assay Type: Different viability assays (e.g., MTS vs. CyQUANT vs. CellTiter-Glo) can yield different results. The CellTiter-Glo assay is a common method for these inhibitors.[8]
-
Serum Concentration: The concentration of serum in your culture medium can affect cell growth rates and inhibitor efficacy.
-
Inhibitor Quality: Verify the purity and activity of your inhibitor stock.
Western Blotting
Q1: I am not seeing a decrease in phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT) after treating my cells with Inhibitor 13.
A1:
-
Time Point of Analysis: The inhibition of downstream signaling can be transient. An initial suppression of p-ERK may be followed by a rebound activation.[15] It is crucial to perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.[1]
-
Antibody Quality: Ensure your primary and secondary antibodies are validated and working correctly. Run positive and negative controls.
-
Loading Controls: Always probe for total ERK and total AKT to ensure equal protein loading and to normalize the phosphorylated protein levels.[17]
-
Pathway Redundancy: As mentioned, some cell lines may not rely on the PI3K/AKT pathway, so a lack of change in p-AKT may not be unexpected.[5] Focus on p-ERK as the primary pharmacodynamic marker for MAPK pathway inhibition.[10]
-
Feedback Activation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling through RTKs.[11] This can lead to a rebound in p-ERK levels.
Q2: My Western blot bands for p-ERK are weak or inconsistent.
A2:
-
Protein Concentration: Ensure you are loading a sufficient amount of total protein. For p-ERK, 20-40 µg is often recommended.[18]
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk can sometimes contain phosphoproteins that increase background.[19][20]
-
Stripping and Reprobing: If you are stripping your membrane to probe for total protein, ensure the stripping is complete without excessive protein loss. It may be preferable to run parallel gels.[18]
Target Engagement Assays
Q1: How can I confirm that Inhibitor 13 is binding to KRAS G12C in my cells?
A1: A target engagement assay is necessary to confirm binding. One common method is a cellular thermal shift assay (CETSA), where inhibitor binding stabilizes the target protein, leading to a higher melting temperature.[21] Another advanced method involves immunoaffinity enrichment followed by mass spectrometry (LC-MS/MS) to quantify both the free and inhibitor-bound KRAS G12C protein.[22][23][24]
Q2: I am having difficulty optimizing a target engagement assay.
A2:
-
Temperature Gradient (CETSA): For CETSA, a precise temperature gradient is crucial to identify the shift in protein stability.[21]
-
Antibody for Enrichment (LC-MS/MS): The choice of antibody for immunoaffinity enrichment is critical for the success of LC-MS/MS-based methods. A pan-RAS antibody is often used.[22][23]
-
Sensitivity: These assays can require a significant amount of protein. Ultra-sensitive LC-MS/MS methods have been developed to work with small amounts of tissue, such as from biopsies.[22][24]
Data Presentation
Table 1: In Vitro Cell Viability of this compound in Various Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) - 3 Day Assay | IC50 (nM) - 12 Day Assay |
| NCI-H358 | NSCLC | G12C | 50 | 5 |
| MIA PaCa-2 | Pancreatic | G12C | 950 | 90 |
| NCI-H1373 | NSCLC | G12C | 150 | 15 |
| A549 | NSCLC | G12S | >10,000 | >10,000 |
| HCT116 | Colorectal | G13D | >10,000 | >10,000 |
Data is representative and based on trends observed for KRAS G12C inhibitors, where potency is often greater in longer-term and 3D assays.[8]
Table 2: Effect of this compound (100 nM, 24h) on Downstream Signaling
| Cell Line | % Inhibition of p-ERK | % Inhibition of p-AKT |
| NCI-H358 | 85% | 15% |
| MIA PaCa-2 | 70% | 5% |
| NCI-H1373 | 80% | 10% |
Data is representative. The inhibition of p-ERK is a more reliable marker of target engagement for this class of inhibitors than p-AKT.[5][10]
Experimental Protocols
Cell Viability Assay (CyQUANT Direct)
This protocol is adapted from methodologies used for evaluating KRAS G12C inhibitors.[16][25]
-
Cell Plating: Seed cells in a 96-well plate at a density of 100-200 cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.
-
Inhibitor Preparation: Prepare a 2X stock of this compound at various concentrations in culture medium.
-
Treatment: Add 100 µL of the 2X inhibitor stock to the appropriate wells. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 7-10 days in a humidified incubator at 37°C and 5% CO2.
-
Quantification: Assess cell number per well using the CyQUANT Direct Cell Proliferation Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent of control (DMSO-treated) values and plot the data to determine the IC50.
Western Blotting for p-ERK and p-AKT
This protocol is a composite of standard Western blotting procedures for analyzing MAPK and PI3K pathway activation.[17][19][20]
-
Cell Treatment and Lysis: Plate cells and treat with Inhibitor 13 or DMSO for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), p-AKT (Ser473), total ERK, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000 in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Stripping and Reprobing (Optional): To probe for total protein on the same membrane, wash the blot and incubate with a stripping buffer for 15 minutes at room temperature. Wash thoroughly before re-blocking and incubating with the next primary antibody.[17]
Target Engagement Assay (Immunoaffinity LC-MS/MS)
This is a high-level overview of a specialized protocol for quantifying target engagement.[22][23][24]
-
Sample Preparation: Treat cells or xenograft models with Inhibitor 13. Lyse the cells or homogenize the tissue samples.
-
Immunoaffinity Enrichment: Incubate the protein lysate with a pan-RAS antibody conjugated to magnetic beads to capture both free and inhibitor-bound KRAS G12C.
-
Digestion: Elute the captured protein and perform an on-bead or in-solution tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a targeted 2D-LC-MS/MS method. This will quantify the specific peptides corresponding to the unbound KRAS G12C and the inhibitor-adducted KRAS G12C.
-
Data Analysis: Calculate the percentage of target engagement by comparing the amount of inhibitor-bound KRAS G12C to the total amount of KRAS G12C (bound + unbound).
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: General experimental workflow for testing KRAS G12C inhibitors.
Caption: A logical troubleshooting workflow for in vitro experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing KRAS G12C Inhibitor 13 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with KRAS G12C Inhibitor 13. Our goal is to help you optimize your experimental conditions for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of a KRAS G12C inhibitor can vary significantly depending on the cell line and culture conditions (2D vs. 3D). For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on preclinical studies with various KRAS G12C inhibitors, a starting range of 0.1 nM to 10 µM is advisable. For example, the IC50 values for the well-characterized inhibitor MRTX849 can range from 0.2 nM to over 1000 nM in different cell lines.[1] Similarly, another inhibitor, 143D, showed IC50 values ranging from 5 nM to 67 nM across various KRAS G12C-mutant tumor cell lines.[2]
Q2: Which cell lines are suitable for testing this compound?
A2: A variety of cancer cell lines harboring the KRAS G12C mutation are commonly used. The choice of cell line can influence the observed potency of the inhibitor. Some well-characterized and frequently used cell lines include:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H358, NCI-H1373, Calu-1, H2030[2][3][4]
-
Colorectal Cancer: SW1463[2]
It is crucial to use cell lines without the KRAS G12C mutation (KRAS wild-type) as negative controls to confirm the inhibitor's selectivity.[2]
Q3: How long should I expose the cells to the inhibitor before assessing viability?
A3: The duration of inhibitor exposure can impact the observed IC50 value. Common incubation times for cell viability assays range from 3 to 12 days.[1] A 3-day (72-hour) incubation is often sufficient for initial screening in 2D cultures.[1] Longer incubation periods of 7 to 10 days may be necessary for 3D spheroid models to allow for sufficient cell growth and inhibitor effect.[4][5]
Q4: My IC50 values are inconsistent between experiments. What are the potential causes?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can affect inhibitor sensitivity.
-
Reagent Variability: Use freshly prepared inhibitor dilutions for each experiment. The stability of the inhibitor in your culture medium should be considered.
-
Assay-Specific Variability: The choice of viability assay (e.g., CellTiter-Glo, CyQuant) can influence results. Ensure you are following the manufacturer's protocol precisely.[5][6]
-
Cell Line Health and Passage Number: Use cells at a consistent and low passage number. Genetic drift can occur at high passages, potentially altering inhibitor sensitivity.
-
2D vs. 3D Culture: Cells grown in 3D spheroids often exhibit decreased sensitivity to inhibitors compared to 2D monolayer cultures.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant cell death observed even at high inhibitor concentrations. | 1. Cell line may be resistant to the specific inhibitor. 2. The inhibitor may be inactive or degraded. 3. Insufficient incubation time. | 1. Verify the KRAS G12C mutation status of your cell line. Consider testing other KRAS G12C-mutant cell lines. 2. Use a fresh stock of the inhibitor and prepare new dilutions. 3. Increase the incubation time (e.g., from 3 days to 6 days).[6] |
| High variability in results across replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting of the inhibitor. | 1. Ensure thorough mixing of the cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of the inhibitor in the well. |
| Inhibitor appears more potent in 3D culture than in 2D culture. | This is an unusual finding, as typically the opposite is observed.[1] | 1. Re-evaluate your experimental setup and data analysis for both culture formats. 2. Confirm the cell seeding density and growth characteristics in both 2D and 3D. 3. Ensure the viability assay is appropriate and validated for both culture types. |
| Observed IC50 is much higher than published values for the same inhibitor and cell line. | 1. Differences in experimental protocols (e.g., cell density, media components, assay type). 2. Cell line may have developed resistance over time. | 1. Carefully compare your protocol with the published methodology. 2. Obtain a new, low-passage stock of the cell line from a reputable source. |
Experimental Protocols
Standard 2D Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. A common approach is a 10-point dilution series.
-
Treatment: Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
3D Spheroid Cell Viability Assay
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates to promote spheroid formation.
-
Inhibitor Treatment: Once spheroids have formed (typically after 3-4 days), add the serially diluted inhibitor.
-
Incubation: Incubate for a longer period compared to 2D assays, for instance, 7 to 12 days, to allow for inhibitor penetration and effect within the spheroid.[1]
-
Viability Assessment: Use a 3D-compatible viability assay, such as CellTiter-Glo 3D, which has enhanced lytic capacity.
-
Data Analysis: Similar to the 2D assay, calculate the IC50 from the dose-response curve.
Data Presentation
Table 1: Representative IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Format | Reference |
| MRTX849 | H358 | NSCLC | <100 | 3D | [1] |
| MRTX849 | MIA PaCa-2 | Pancreatic | <100 | 3D | [1] |
| 143D | MIA PaCa-2 | Pancreatic | 5 - 67 | Not Specified | [2] |
| 143D | NCI-H358 | NSCLC | 5 - 67 | Not Specified | [2] |
| 143D | Calu-1 | NSCLC | 5 - 67 | Not Specified | [2] |
| ASP2453 | NCI-H1373 | NSCLC | <3 | 3D | [6] |
| AMG 510 (Sotorasib) | Various | KRAS G12C Mutant | 4 - 32 | Not Specified | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically in your laboratory.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Caption: General workflow for a cell viability assay with an inhibitor.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of KRAS G12C Inhibitor 13
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel KRAS G12C inhibitor 13. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its bioavailability for in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preclinical development of this compound, with a focus on improving its systemic exposure.
| Issue | Potential Cause | Recommended Action |
| Low or variable oral bioavailability in animal models. | Poor aqueous solubility: Like many small molecule inhibitors, inhibitor 13 may have limited solubility in gastrointestinal fluids, hindering its absorption. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug substance for improved dissolution. 2. Formulation with Solubilizing Excipients: Explore the use of co-solvents, surfactants, or cyclodextrins in the formulation to enhance solubility.[1][2] 3. Amorphous Solid Dispersions: Create a solid dispersion of inhibitor 13 in a polymeric carrier to improve its dissolution rate and extent.[3][4][] |
| P-glycoprotein (P-gp) efflux: In vitro data suggests that inhibitor 13 is a substrate for the P-gp efflux transporter, which can actively pump the compound out of intestinal cells, reducing its net absorption.[3] | 1. Co-administration with a P-gp Inhibitor: In preclinical studies, consider co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact on bioavailability. This is a research tool and not for clinical use. 2. Formulation with P-gp Inhibiting Excipients: Certain excipients (e.g., polysorbates, polyethylene glycol) can have a modest inhibitory effect on P-gp. | |
| High first-pass metabolism: The predicted high hepatic clearance of inhibitor 13 suggests that a significant portion of the absorbed drug may be metabolized in the liver before reaching systemic circulation.[3] | 1. Structural Modification (Long-term): For medicinal chemistry efforts, consider modifications to block metabolically labile sites. 2. Route of Administration: For initial in vivo efficacy studies where oral bioavailability is a significant hurdle, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. The initial in vivo studies with inhibitor 13 utilized IP administration.[3] | |
| High plasma protein binding. | Intrinsic physicochemical properties: Inhibitor 13 exhibits high plasma protein binding (95% in mouse plasma), which can limit the free fraction of the drug available to exert its therapeutic effect.[3] | 1. Measure Free Drug Concentration: When conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling, it is crucial to measure or estimate the free (unbound) concentration of inhibitor 13, as this is the pharmacologically active fraction. 2. Consider Species Differences: Be aware that plasma protein binding can vary between species, which may impact the translation of preclinical data. |
| Inconsistent tumor growth inhibition in xenograft models. | Suboptimal drug exposure at the tumor site: This can be a consequence of the bioavailability issues mentioned above. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tumor concentrations of inhibitor 13 with the observed antitumor effect. This will help establish the required therapeutic exposure. 2. Dose and Schedule Optimization: Based on PK/PD data, adjust the dose and dosing frequency to maintain the target drug concentration at the tumor site. The initial successful in vivo studies with inhibitor 13 used daily intraperitoneal dosing at 30 and 100 mg/kg.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the known ADME and pharmacokinetic properties of this compound?
A1: Based on published preclinical data, this compound has the following characteristics:
| Parameter | Finding | Implication for Bioavailability |
| Permeability | Low permeability with P-gp efflux observed in MDR1-transfected LLC-PK1 cells.[3] | Reduced absorption across the intestinal barrier. |
| Plasma Protein Binding | 95% in mouse plasma.[3] | Low free fraction of the drug in circulation. |
| Hepatic Clearance | Predicted to be high (53-76 mL/min/kg in mouse).[3] | Potential for significant first-pass metabolism, reducing oral bioavailability. |
| In Vivo Administration Route | Intraperitoneal (IP) injection was used in the initial mouse xenograft studies.[3] | Suggests that oral bioavailability may be challenging and was bypassed for proof-of-concept efficacy studies. |
Q2: What formulation strategies can be employed to improve the oral bioavailability of inhibitor 13?
A2: Several formulation strategies can be explored to overcome the challenges of low solubility and permeability:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[3]
-
Solid Dispersions: Dispersing inhibitor 13 in a hydrophilic polymer matrix can enhance its dissolution.[3][4]
Q3: How can I assess the bioavailability of my inhibitor 13 formulation in vivo?
A3: A standard pharmacokinetic study in an animal model (e.g., rats or mice) is the primary method. This involves administering inhibitor 13 both orally (in the test formulation) and intravenously (to determine 100% bioavailability) and measuring the plasma concentrations over time. The absolute bioavailability (F%) is calculated as:
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c), with an adequate number of animals per group (typically 3-5).
-
Drug Formulation:
-
Oral (PO) Formulation: Prepare a suspension or solution of inhibitor 13 in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Intravenous (IV) Formulation: Prepare a clear, sterile solution of inhibitor 13 in a vehicle suitable for IV injection (e.g., a solution containing a co-solvent like DMSO, PEG400, and saline).
-
-
Dosing:
-
Administer the PO formulation via oral gavage at a specific dose.
-
Administer the IV formulation via tail vein injection at a lower, appropriate dose.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of inhibitor 13 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software. Calculate the absolute oral bioavailability as described in the FAQ section.
Protocol 2: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent Selection: Identify a common solvent that can dissolve both inhibitor 13 and the chosen polymer.
-
Preparation Methods:
-
Solvent Evaporation: Dissolve both inhibitor 13 and the polymer in the solvent. Evaporate the solvent under vacuum to obtain a solid dispersion.
-
Spray Drying: Prepare a solution of inhibitor 13 and the polymer. Spray the solution into a drying chamber to rapidly remove the solvent and form solid particles.
-
Hot-Melt Extrusion: Mix inhibitor 13 and the polymer and heat them until they melt. Extrude the molten mixture and allow it to cool and solidify.
-
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature (using techniques like X-ray diffraction and differential scanning calorimetry) and dissolution properties.
Visualizations
Caption: KRAS G12C Signaling Pathway and the Mechanism of Action of Inhibitor 13.
Caption: Experimental Workflow for Improving the Bioavailability of Inhibitor 13.
References
strategies to minimize toxicity of KRAS G12C inhibitor 13 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS G12C Inhibitor 13 in animal models. The information is designed to help address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with KRAS G12C inhibitors in animal models?
A1: Common toxicities associated with KRAS G12C inhibitors in animal models, particularly with agents like sotorasib and adagrasib, often translate to clinical observations. These primarily include gastrointestinal (GI) adverse events such as diarrhea and nausea, as well as potential hepatotoxicity (liver damage).[1][2] In a study involving a novel KRAS G12C inhibitor, compound 13, it was reported to be well-tolerated at various doses in mouse models with no significant loss of body weight.[3]
Q2: How can I minimize gastrointestinal toxicity in my animal studies?
A2: To minimize GI toxicity, consider implementing the following strategies:
-
Dose Optimization: Titrate the dose of Inhibitor 13 to the lowest effective concentration. Studies with sotorasib have highlighted the importance of dose optimization to balance efficacy and tolerability.[4]
-
Intermittent Dosing: Preclinical research suggests that intermittent or pulsatile dosing schedules, rather than continuous daily dosing, may reduce toxicity while maintaining anti-tumor activity.[5]
-
Supportive Care: Ensure animals have adequate hydration and nutritional support. Anti-diarrheal agents may be considered in consultation with a veterinarian, though this can be a confounding factor in efficacy studies.
Q3: What should I do if I observe signs of hepatotoxicity?
A3: If you observe signs of hepatotoxicity (e.g., elevated liver enzymes in blood work, changes in animal behavior or appearance), the following steps are recommended:
-
Dose Reduction or Interruption: Immediately consider reducing the dose or temporarily halting the administration of Inhibitor 13.[1]
-
Liver Function Monitoring: Implement regular monitoring of liver function tests (e.g., ALT, AST) to track the extent of liver injury.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of liver tissues to assess for any drug-induced liver injury.
Q4: Are there combination therapies that can mitigate the toxicity of this compound?
A4: While combination therapies are primarily explored to enhance efficacy and overcome resistance, some combinations might inadvertently mitigate certain toxicities, though they can also introduce new ones.[6][7] For instance, combining a KRAS G12C inhibitor with a PI3K inhibitor has been shown to be effective in preclinical models and could potentially allow for a lower, less toxic dose of the KRAS inhibitor to be used.[8][9] However, it is crucial to carefully evaluate the toxicity profile of any combination regimen.
Troubleshooting Guides
Issue 1: Unexpected Animal Weight Loss
-
Possible Cause: High dose of Inhibitor 13 leading to systemic toxicity or severe GI side effects.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check the dose calculations and administration volume.
-
Reduce Dose: Lower the dose of Inhibitor 13 by 25-50% and monitor the animals closely for weight recovery.
-
Switch to Intermittent Dosing: Change the dosing schedule from daily to an intermittent regimen (e.g., 5 days on, 2 days off).[5]
-
Nutritional Support: Provide a more palatable and high-calorie diet to encourage food intake.
-
Issue 2: Diarrhea and Dehydration
-
Possible Cause: Gastrointestinal toxicity is a known class effect of KRAS G12C inhibitors.[1][7]
-
Troubleshooting Steps:
-
Hydration Support: Administer subcutaneous fluids to combat dehydration.
-
Dose Modification: Reduce the dose or implement an intermittent dosing schedule.
-
Monitor Electrolytes: If possible, monitor serum electrolytes to manage any imbalances.
-
Issue 3: Lack of Efficacy at a Tolerable Dose
-
Possible Cause: Primary or acquired resistance to KRAS G12C inhibition.[10][11]
-
Troubleshooting Steps:
-
Combination Therapy: Consider combining Inhibitor 13 with an agent targeting a parallel or downstream pathway, such as a PI3K, MEK, or SHP2 inhibitor.[8][12][13]
-
Tumor Analysis: At the end of the study, analyze the tumors for potential resistance mechanisms, such as mutations in downstream signaling pathways.[10]
-
Data Presentation
Table 1: Preclinical Tolerability of KRAS G12C Inhibitor "Compound 13" in a Xenograft Mouse Model
| Dosage (mg/kg, oral, daily) | Outcome | Citation |
| 20 | Well-tolerated, no loss of body weight | [3] |
| 50 | Well-tolerated, no loss of body weight | [3] |
| 100 | Well-tolerated, no loss of body weight | [3] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Sotorasib and Trametinib Combination in a Clinical Trial Sub-cohort
| Adverse Event | Frequency | Grade 3-4 TRAEs | Discontinuation due to TRAEs | Citation |
| Diarrhea | Most Common | 34.1% (overall) | 4.9% (most commonly diarrhea) | [7] |
| Rash | Common | [7] | ||
| Nausea | Common | [7] |
Experimental Protocols
Protocol 1: In Vivo Tolerability Study in Mice
-
Animal Model: Utilize an appropriate mouse strain (e.g., athymic nude mice for xenograft studies).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 20 mg/kg, 50 mg/kg, and 100 mg/kg of Inhibitor 13).
-
Drug Formulation and Administration: Prepare Inhibitor 13 in a suitable vehicle for oral gavage. Administer the assigned treatment daily.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily, noting any signs of distress, changes in behavior, or adverse effects like diarrhea.
-
At the end of the study, collect blood for complete blood count and serum chemistry (including liver enzymes).
-
Harvest major organs (liver, spleen, kidneys, etc.) for histopathological analysis.
-
-
Data Analysis: Compare the body weight changes, clinical observations, and pathological findings between the treatment groups and the vehicle control.
Protocol 2: Evaluation of Combination Therapy (KRAS G12C Inhibitor + PI3K Inhibitor)
-
Animal Model: Use a relevant tumor model (e.g., patient-derived xenograft or a syngeneic model with a KRAS G12C mutation).
-
Treatment Groups:
-
Vehicle Control
-
Inhibitor 13 (at a determined tolerable dose)
-
PI3K Inhibitor (at its recommended dose)
-
Inhibitor 13 + PI3K Inhibitor
-
-
Tumor Implantation and Growth: Implant tumor cells and allow tumors to reach a palpable size before starting treatment.
-
Treatment Administration: Administer the respective treatments according to the planned schedule.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and clinical signs of toxicity as described in Protocol 1.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition and toxicity profiles across the different treatment arms.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of KRAS G12C inhibitor 13 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with KRAS G12C inhibitor 13, focusing on challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: Poor aqueous solubility is a known challenge for many small molecule inhibitors, including those targeting KRAS G12C. The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[1][2]
Initial Steps:
-
Attempt to dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Use gentle warming (37°C) or brief sonication to aid dissolution.
-
Once fully dissolved in DMSO, this stock solution can be serially diluted into your aqueous experimental medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.[3]
Q2: I dissolved my inhibitor in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the inhibitor is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the inhibitor.
-
Reduce DMSO Concentration: Ensure the final DMSO concentration in your medium is as low as possible (ideally ≤0.1%).
-
Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, you can try a step-wise dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[4][5][6]
-
Pre-warm the Aqueous Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.
-
Increase Mixing: Pipette the DMSO stock directly into the medium while vortexing or stirring to ensure rapid dispersion.
Q3: What are some common formulation strategies I can use in the lab to improve the solubility of this compound for in vitro experiments?
A3: Several lab-scale techniques can be employed to enhance the solubility of hydrophobic compounds. The choice of method depends on the specific experimental requirements. Key strategies include pH adjustment, the use of co-solvents, and creating solid dispersions.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds. Note that optimal conditions for this compound must be determined empirically.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form.[7] | Simple to implement and analyze. Effective for compounds with acidic or basic functional groups. | Risk of precipitation if the pH changes upon dilution into a different buffer system. May not be suitable for all experimental conditions (e.g., live-cell assays). |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous medium reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.[5][8] | Simple and rapid to formulate. Can significantly increase solubility. | The co-solvent may have its own biological or chemical effects. High concentrations can be toxic to cells. Potential for precipitation upon further dilution. |
| Solid Dispersion | The drug is dispersed in a solid matrix of a hydrophilic carrier. This can reduce drug crystallinity and improve wettability and dissolution rate.[9][10] | Can lead to a significant increase in dissolution rate and apparent solubility. Suitable for creating powdered formulations for later use.[11] | More complex to prepare than simple solutions. The carrier itself could have unforeseen effects. Physical and chemical stability of the amorphous state can be a concern. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin's cavity, increasing its aqueous solubility. | Can substantially increase solubility without altering the drug molecule itself. Can also improve stability. | Can be expensive. The complexation efficiency varies depending on the drug's structure. May alter the effective free concentration of the drug. |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12] | Can improve the dissolution rate. Nanosuspensions can be used for various delivery routes.[13] | Does not increase the intrinsic (equilibrium) solubility. Requires specialized equipment. Particle agglomeration can be an issue.[14] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO/PEG 400)
This protocol describes the preparation of a stock solution using a co-solvent system to improve the solubility of a hydrophobic inhibitor in an aqueous buffer.
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM.
-
Prepare Co-solvent Stock: Take an aliquot of the DMSO stock and dilute it 1:4 in Polyethylene Glycol 400 (PEG 400) to create a 10 mM stock in a 20:80 DMSO:PEG 400 solution. Vortex thoroughly.
-
Prepare Aqueous Working Solution: Serially dilute the co-solvent stock into your final aqueous buffer (e.g., PBS or cell culture medium) to the desired working concentration. Ensure the final concentration of the organic solvents is minimal and consistent across all experimental conditions, including vehicle controls.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is for ionizable compounds and should be used if this compound has an acidic or basic functional group.
-
Determine pKa: If the pKa of the inhibitor is unknown, it should be predicted using software or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa of the compound (e.g., if the pKa is 6.0, prepare buffers at pH 4.0, 5.0, 6.0, 7.0, and 8.0).[15]
-
Solubility Testing: Add an excess amount of the solid inhibitor to a small volume of each buffer.
-
Equilibration: Rotate the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.
-
Separation and Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Use the buffer pH that provides the highest solubility and is compatible with your experimental system.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method creates a solid powder of the inhibitor dispersed in a hydrophilic carrier, which can then be dissolved in an aqueous medium. Poloxamer 188 is used here as a carrier example.[9]
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a suitable volatile organic solvent (e.g., methanol) in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:4 (w/w).[11]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask. The resulting powder can be stored in a desiccator.
-
Reconstitution: To use, weigh the solid dispersion powder and dissolve it in your aqueous buffer. The amount of powder will be based on the drug-to-carrier ratio to achieve the desired final concentration of the inhibitor.
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of inhibitor 13.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 4. m.youtube.com [m.youtube.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing the PK/PD Relationship for KRAS G12C Inhibitor 13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship for the hypothetical KRAS G12C Inhibitor 13. The information is based on established principles and data from preclinical studies of well-characterized KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for covalent KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are designed to specifically target the cysteine residue at position 12, which is unique to this mutant form of the KRAS protein. These inhibitors form an irreversible covalent bond with the cysteine, locking the KRAS G12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[1][2] This prevents the protein from cycling to its active, guanosine triphosphate (GTP)-bound form, thereby inhibiting downstream oncogenic signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][3][4]
Q2: Why is the inactive, GDP-bound state the primary target for these inhibitors?
A2: Targeting the inactive state is crucial because the G12C mutation impairs the ability of GTPase-activating proteins (GAPs) to stimulate GTP hydrolysis, which would normally inactivate the protein.[1] However, KRAS G12C still cycles between active and inactive states. The inhibitors exploit a transiently accessible pocket (the Switch-II pocket) that is present only in the GDP-bound conformation.[2][4] By binding to this pocket, the inhibitor traps the oncoprotein, preventing its reactivation by guanine nucleotide exchange factors (GEFs) like SOS1.[2][4]
Q3: What are the key pharmacodynamic (PD) biomarkers to measure target engagement and pathway inhibition?
A3: The most direct PD biomarker is the measurement of target occupancy, which is the percentage of KRAS G12C protein covalently bound by the inhibitor. This can be quantified using liquid chromatography-mass spectrometry (LC-MS).[5] Downstream pathway modulation is typically assessed by measuring the phosphorylation levels of key signaling proteins. A significant reduction in phosphorylated ERK (p-ERK) is a primary indicator of MAPK pathway inhibition.[1][6] Changes in phosphorylated AKT (p-AKT) and S6 ribosomal protein can also be monitored to assess the impact on the PI3K-AKT-mTOR pathway.[1]
Q4: What are common mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance can be intrinsic or acquired and often involves the reactivation of the MAPK pathway or activation of bypass signaling pathways. Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activation of RTKs like EGFR or MET can reactivate KRAS signaling or activate parallel pathways (e.g., wild-type RAS or PI3K) independently of KRAS G12C.[2][7]
-
Upstream Pathway Activation: Activation of proteins upstream of KRAS, such as SHP2 or SOS1, can increase the pool of active GTP-bound KRAS G12C, reducing the availability of the inhibitor's target.[4][8]
-
Mutations in the MAPK Pathway: Acquired mutations in other genes within the MAPK pathway can lead to its reactivation despite KRAS G12C inhibition.[9]
-
Allelic Amplification: Amplification of the KRAS G12C mutant allele can increase the total amount of oncoprotein, requiring higher inhibitor concentrations for effective suppression.[1]
Q5: What are promising combination strategies to enhance efficacy and overcome resistance?
A5: Combination therapies are a key strategy to achieve more durable responses.[10] Preclinical and clinical data support combining KRAS G12C inhibitors with agents that block resistance mechanisms, such as:
-
SHP2 Inhibitors: These prevent upstream signaling that can reactivate KRAS.[8]
-
EGFR Inhibitors (e.g., Cetuximab): Particularly effective in colorectal cancers where EGFR signaling is a primary resistance mechanism.[7]
-
MEK or ERK Inhibitors: These provide a vertical blockade of the MAPK pathway downstream of KRAS.[8]
-
mTOR or PI3K Inhibitors: These block parallel bypass signaling pathways.[1][2]
-
Immune Checkpoint Inhibitors (anti-PD-1/PD-L1): KRAS G12C inhibition may alter the tumor microenvironment to be more favorable for immunotherapy.[4][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical evaluation of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| High in vitro potency (low nM IC50) does not translate to in vivo efficacy. | 1. Poor Pharmacokinetics: Low oral bioavailability, high plasma clearance, or short half-life leading to insufficient drug exposure at the tumor site.[12][13] 2. High Plasma Protein Binding: The free fraction of the drug may be too low to engage the target effectively. 3. Suboptimal Dosing Regimen: The dosing frequency may not be sufficient to maintain target occupancy over time.[1] | 1. Conduct a full PK study in the relevant species (e.g., mouse, rat) to determine parameters like Cmax, T1/2, and bioavailability.[12] 2. Measure plasma protein binding. 3. Perform a dose-ranging study in vivo and correlate exposure (PK) with target engagement and pathway modulation (PD) to establish a PK/PD relationship.[1] |
| Initial tumor regression is followed by rapid regrowth (acquired resistance). | 1. Adaptive Feedback: Inhibition of the MAPK pathway can trigger feedback reactivation of upstream RTKs.[7] 2. Clonal Selection: Pre-existing resistant subclones within the tumor may be selected for and expand under treatment pressure. 3. Bypass Pathway Activation: Tumor cells may activate alternative survival pathways like PI3K/AKT/mTOR.[2] | 1. Analyze paired tumor samples (pre-treatment vs. resistant) for genomic alterations or proteomic changes (e.g., RTK phosphorylation). 2. Test combination therapies in your model based on the identified resistance mechanism (e.g., add an EGFR or SHP2 inhibitor).[7][8] 3. Evaluate intermittent or high-dose pulsatile dosing strategies, which may delay the onset of adaptive resistance.[9] |
| Inconsistent anti-tumor activity across different xenograft models. | 1. Genetic Context: The efficacy of KRAS G12C inhibitors can be influenced by co-occurring mutations (e.g., in TP53, STK11, or KEAP1).[1] 2. Tumor Heterogeneity: Different patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models have varying dependencies on KRAS G12C signaling.[14] 3. Tumor Microenvironment: Factors within the microenvironment can influence drug response. | 1. Genetically characterize all models to understand the mutational landscape. 2. Test the inhibitor across a panel of well-characterized KRAS G12C mutant models to understand the spectrum of activity.[14] 3. Use syngeneic models in immunocompetent mice to evaluate the contribution of the immune system to the therapeutic effect.[15] |
| Target engagement is high, but downstream p-ERK is not fully suppressed. | 1. Rapid GTP-GDP Cycling: High upstream signaling (e.g., from RTKs) can accelerate the conversion of GDP-bound KRAS to GTP-bound KRAS, reducing the available pool of target for the inhibitor.[1] 2. Redundant Signaling: Other RAS isoforms (H-RAS, N-RAS) or other pathways may be contributing to p-ERK levels.[7] | 1. Measure p-ERK levels at multiple time points after dosing to understand the duration of pathway suppression. 2. Combine the KRAS G12C inhibitor with an upstream inhibitor (e.g., SHP2 inhibitor) to decrease the rate of nucleotide exchange and enhance target modification.[1][8] |
Quantitative Data Presentation
The following tables summarize representative preclinical data for various KRAS G12C inhibitors to provide a benchmark for evaluating Inhibitor 13.
Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| LY3537982 | NCI-H358 | p-ERK Inhibition | 0.65 | [14] |
| NCI-H358 | KRAS-GTP Loading | 3.35 | [14] | |
| AMG 510 (Sotorasib) | NCI-H358 | p-ERK Inhibition | 13.5 | [14] |
| NCI-H358 | KRAS-GTP Loading | 47.9 | [14] | |
| MRTX849 (Adagrasib) | NCI-H358 | p-ERK Inhibition | 14 | [14] |
| NCI-H358 | KRAS-GTP Loading | 89.9 | [14] | |
| 143D | NCI-H358 | Cell Proliferation | 2.01 | [16] |
| MIA PaCa-2 | Cell Proliferation | 3.65 | [16] |
Table 2: Preclinical Pharmacokinetic Parameters of Select KRAS G12C Inhibitors
| Inhibitor | Species | Dose & Route | T1/2 (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Adagrasib | Rat | 3 mg/kg IV | 2.57 | - | - | [12] |
| Rat | 30 mg/kg PO | 4.00 (0-4h) | 2410 | 62.9 | [12] | |
| 143D | Rat | 10 mg/kg PO | 5.21 | 1558 (AUC) | - | [16] |
| MRTX849 | Mouse | 30 mg/kg PO | ~6 | ~4000 | - | [1] |
Table 3: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MRTX849 | NCI-H358 CDX | 100 mg/kg QD | >100 (Regression) | [1] |
| 143D | NCI-H358 CDX | 100 mg/kg QD | 95.8 | [16] |
| MIA PaCa-2 CDX | 100 mg/kg QD | 92.4 | [16] | |
| LY3537982 | Various CDX/PDX | 3-30 mg/kg QD/BID | Significant TGI to complete regression | [14] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-AKT Analysis
-
Cell Lysis: Treat KRAS G12C mutant cells with varying concentrations of Inhibitor 13 for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 5-10 million KRAS G12C mutant cells (e.g., NCI-H358) in a matrigel suspension into the flank of immunocompromised mice (e.g., nude or NSG).
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³. Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).
-
Dosing: Prepare Inhibitor 13 in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach the predetermined endpoint size or for a set duration (e.g., 21-28 days). Euthanize animals and collect tumors for PD analysis.
Protocol 3: PK/PD Analysis in Tumor-Bearing Mice
-
Study Design: Using mice with established xenografts, administer a single dose of Inhibitor 13.
-
Sample Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood (for plasma) and tumor tissue from satellite groups of mice (n=3 per time point).
-
Pharmacokinetic (PK) Analysis: Process blood to plasma. Extract the drug from plasma and homogenized tumor tissue. Quantify the concentration of Inhibitor 13 using a validated LC-MS/MS method.
-
Pharmacodynamic (PD) Analysis:
-
Target Occupancy: For a portion of the tumor homogenate, use immunoprecipitation followed by LC-MS/MS to quantify the ratio of drug-bound to total KRAS G12C protein.[5]
-
Pathway Modulation: For the remaining tumor homogenate, perform a Western blot as described in Protocol 1 to measure p-ERK and total ERK levels.
-
-
Data Integration: Correlate the drug concentration in plasma and tumor (PK) with the degree of target occupancy and p-ERK inhibition (PD) over time to establish the PK/PD relationship.
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: Preclinical workflow for optimizing PK/PD relationship.
Caption: Key resistance mechanisms to KRAS G12C inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the IC50 values for our KRAS G12C inhibitor in the same cell line across different experimental runs. What could be the cause, and how can we improve consistency?
Answer: Inconsistent IC50 values are a common challenge. Several factors can contribute to this variability. A systematic approach to identifying the source of the inconsistency is crucial.
Potential Causes and Solutions:
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments.
-
Cell Density: The initial cell seeding density can affect growth rates and drug sensitivity. Ensure consistent cell seeding densities across all wells and experiments.[1][2]
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence the KRAS signaling pathway. Test and use a single, qualified lot of FBS for a series of experiments.
-
-
Compound Handling and Storage:
-
Inhibitor Stability: Ensure the inhibitor is stored correctly (e.g., temperature, light protection) to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect experimental outcomes. Maintain a consistent and low final DMSO concentration across all wells, including controls.
-
-
Assay Protocol:
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments. For covalent inhibitors, a longer incubation time may be required to achieve maximal target engagement.[3]
-
Assay Type: Different cell viability assays (e.g., MTS, CellTiter-Glo, CyQuant) measure different cellular parameters (metabolic activity, ATP levels, DNA content) and can yield different IC50 values. Use the same assay and protocol consistently.[1][2]
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lack of Expected Inhibitor Activity in a KRAS G12C Mutant Cell Line
Question: We are not observing significant growth inhibition in a known KRAS G12C mutant cell line when treated with our inhibitor. What are the possible reasons for this lack of response?
Answer: A lack of expected activity can be due to several factors, ranging from the intrinsic biology of the cell line to experimental execution.
Potential Causes and Solutions:
-
Intrinsic Resistance:
-
Co-occurring Mutations: The presence of co-mutations in genes such as STK11, KEAP1, or alterations in the PI3K/AKT/mTOR pathway can confer primary resistance to KRAS G12C inhibitors.[4][5][6] It is important to verify the full genomic context of the cell line being used.
-
Feedback Reactivation: Inhibition of KRAS G12C can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs) like EGFR, which can bypass the inhibitor's effect.[7][8][9]
-
-
Acquired Resistance:
-
Secondary KRAS Mutations: Prolonged exposure to the inhibitor can lead to the selection of cells with secondary mutations in KRAS that prevent inhibitor binding.[4][10]
-
Bypass Track Activation: Cells can develop resistance by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain proliferation.[11][12]
-
-
Experimental Issues:
-
Incorrect Cell Line: Confirm the identity of the cell line and the presence of the KRAS G12C mutation through sequencing.
-
Inhibitor Potency: Verify the potency of your inhibitor stock. If possible, test it in a well-characterized, sensitive cell line as a positive control.
-
Signaling Pathway and Resistance Mechanisms
Caption: KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for covalent KRAS G12C inhibitors? A1: Covalent KRAS G12C inhibitors work by specifically and irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein.[7][13] This binding event locks the KRAS protein in its inactive, GDP-bound state, preventing it from activating downstream pro-proliferative signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[14][15]
Q2: Why do KRAS G12C inhibitors show different potencies in different cell lines? A2: The potency of a KRAS G12C inhibitor can vary significantly between cell lines due to several factors, including the genetic background of the cells (e.g., co-occurring mutations), the level of KRAS G12C expression, and the activity of upstream and parallel signaling pathways that can influence the nucleotide cycling of KRAS.[1][2][4]
Q3: Can KRAS G12C inhibitors be used in combination with other therapies? A3: Yes, combination therapies are a key area of research to enhance the efficacy of KRAS G12C inhibitors and overcome resistance.[16] Combinations with inhibitors of upstream regulators (e.g., EGFR or SHP2 inhibitors) or downstream effectors (e.g., MEK or mTOR inhibitors) have shown promise in preclinical and clinical studies.[1][9][13][16][17]
Q4: How can I confirm target engagement of my KRAS G12C inhibitor in cells? A4: Target engagement can be assessed using several methods. A common technique is Western blotting to detect a mobility shift of the KRAS G12C protein, which indicates covalent modification by the inhibitor.[3] Additionally, you can measure the inhibition of downstream signaling by assessing the phosphorylation status of proteins like ERK (p-ERK) and S6 (p-S6).[3][17]
Data Presentation
Table 1: Reported IC50 Values of Selected KRAS G12C Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | Varies (e.g., ~10-100 nM) | [1][2][4] |
| MIA PaCa-2 | Pancreatic Cancer | Varies (e.g., ~5-50 nM) | [3][17] | |
| SW1463 | Colorectal Cancer | Varies (e.g., ~50-200 nM) | [17] | |
| Adagrasib (MRTX-849) | NCI-H358 | Non-Small Cell Lung Cancer | Varies (e.g., single-digit nM) | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Varies (e.g., single-digit nM) | [3] | |
| Calu-1 | Non-Small Cell Lung Cancer | Varies (e.g., ~10-70 nM) | [17] | |
| Divarasib (GDC-6036) | Various | Multiple | Potent activity reported | [14][18] |
| 143D | MIA PaCa-2 | Pancreatic Cancer | ~5 nM | [17] |
| NCI-H358 | Non-Small Cell Lung Cancer | ~10 nM | [17] |
Note: IC50 values are approximate and can vary based on experimental conditions as detailed in the troubleshooting section.
Experimental Protocols
Protocol: Cell Viability Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
KRAS G12C inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete growth medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a "no cells" background control.
-
Remove the medium from the cell plate and add 100 µL of the appropriate drug dilution or control to each well.
-
Incubate for the desired treatment period (e.g., 72-120 hours) at 37°C, 5% CO2.[17]
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no cells) from all other measurements.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a KRAS G12C inhibitor.
References
- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roche declares KRAS war on Amgen and Bristol | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Technical Support Center: Refining Experimental Design for KRAS G12C Inhibitor Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing combination studies with KRAS G12C inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for conducting combination studies with a KRAS G12C inhibitor?
A1: While KRAS G12C inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance.[1][2] Combination therapies are designed to overcome or delay this resistance by targeting parallel or downstream signaling pathways that cancer cells may use to evade the effects of the KRAS G12C inhibitor alone.[3][4] Common resistance mechanisms include reactivation of the MAPK pathway, activation of the PI3K/AKT/mTOR pathway, and upregulation of receptor tyrosine kinase (RTK) signaling.[1][5]
Q2: How do I select appropriate combination partners for a KRAS G12C inhibitor?
A2: The choice of a combination partner should be based on a strong biological rationale. Consider targeting pathways known to be involved in resistance to KRAS G12C inhibitors. Promising combination strategies that have been investigated include co-targeting:
-
Upstream regulators: SHP2 or SOS1 inhibitors.[5]
-
Downstream effectors: MEK, ERK, or PI3K/mTOR inhibitors.[5][6]
-
Parallel pathways: EGFR inhibitors, particularly in colorectal cancer.[3]
-
Cell cycle regulators: CDK4/6 inhibitors.[4]
-
Immunotherapy: Immune checkpoint inhibitors, as KRAS G12C inhibition can modulate the tumor microenvironment.[4]
Q3: What are the key in vitro assays for evaluating a KRAS G12C inhibitor combination?
A3: The primary in vitro assays include:
-
Cell Viability/Proliferation Assays: To determine the effect of the drug combination on cancer cell growth and to assess for synergistic, additive, or antagonistic effects.
-
Western Blotting: To analyze the effects of the combination on key signaling pathways, such as MAPK (p-ERK) and PI3K/AKT (p-AKT), to confirm the mechanism of action.[7]
-
Synergy Analysis: To quantitatively determine the nature of the interaction between the two drugs using models like the Chou-Talalay method (Combination Index) or the Bliss Independence model.[8][9]
Q4: What in vivo models are suitable for testing KRAS G12C inhibitor combinations?
A4: Commonly used in vivo models include:
-
Cell Line-Derived Xenografts (CDXs): Human cancer cell lines with a KRAS G12C mutation are implanted into immunodeficient mice.[6]
-
Patient-Derived Xenografts (PDXs): Tumor tissue from a patient is directly implanted into immunodeficient mice, which may better reflect the heterogeneity of human tumors.[6]
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice, which are essential for evaluating combinations with immunotherapies.[10]
Q5: How do I determine if the observed combination effect is synergistic?
A5: Synergy is determined when the combined effect of two drugs is greater than the sum of their individual effects.[8] This is typically quantified using:
-
Combination Index (CI): Calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8][11]
-
Isobologram Analysis: A graphical representation of synergy where dose combinations that produce a specific effect are plotted. Data points falling below the line of additivity indicate synergy.[9]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[12] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Drug precipitation at high concentrations. | Visually inspect drug solutions for precipitates. If necessary, prepare fresh dilutions or use a different solvent. | |
| No synergistic effect observed with the combination. | Suboptimal drug concentrations or ratio. | Perform dose-response curves for each drug individually to determine their IC50 values. Design combination experiments using a matrix of concentrations around the IC50 of each drug.[1] |
| Inappropriate cell line model. | Confirm that the chosen cell line harbors the KRAS G12C mutation and is sensitive to the single agents. | |
| Incorrect timing of drug addition. | Consider the mechanism of action of each drug. Some combinations may require sequential rather than simultaneous addition. | |
| Inconsistent Western blot results for signaling pathway analysis. | Poor quality of cell lysates. | Prepare fresh lysates and ensure adequate protein concentration. Use protease and phosphatase inhibitors to prevent protein degradation.[13] |
| Suboptimal antibody concentrations. | Titrate primary and secondary antibodies to determine the optimal concentrations for clear signal and low background. | |
| Issues with protein transfer. | Verify complete transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[14] |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth within a treatment group. | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each mouse. |
| Variation in mouse age, weight, or health status. | Use mice of the same age and weight range and monitor their health closely throughout the study. | |
| Lack of tumor regression with the combination therapy. | Inadequate drug dosage or schedule. | Optimize the dose and schedule of each drug in monotherapy studies before proceeding to combination studies.[10] |
| Poor drug bioavailability. | Conduct pharmacokinetic studies to ensure that the drugs are reaching the tumor at effective concentrations. | |
| Rapid development of resistance. | Collect tumor samples at the end of the study to analyze for resistance mechanisms. | |
| Toxicity and weight loss in mice receiving the combination therapy. | Overlapping toxicities of the two drugs. | Perform a dose-escalation study of the combination to determine the maximum tolerated dose (MTD). |
| Off-target effects of the drugs. | Monitor mice daily for signs of toxicity and adjust dosages or discontinue treatment if necessary. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor, the combination partner, and the combination of both for 48-72 hours. Include a vehicle-treated control group.[2]
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of MAPK and PI3K/AKT Pathways
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into four groups: vehicle control, KRAS G12C inhibitor alone, combination partner alone, and the combination of both drugs.[16]
-
Drug Administration: Administer the drugs according to the optimized dose and schedule. Monitor the body weight of the mice as an indicator of toxicity.[10]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Synergy Analysis using the Combination Index (CI) Method
-
Data Input: Use a software program like CompuSyn or a custom script to input the dose-response data from the cell viability assays for the single agents and the combination.[11][17]
-
CI Calculation: The software will calculate the CI value based on the Chou-Talalay method, where CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂.[11]
-
(D)₁ and (D)₂ are the concentrations of the two drugs in the combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the single agents that produce the same effect.
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for KRAS G12C inhibitor combination studies.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 4. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mythreyaherbal.com [mythreyaherbal.com]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Combination | Kyinno Bio [kyinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Validation & Comparative
head-to-head comparison of novel KRAS G12C inhibitors in preclinical models
A Head-to-Head Preclinical Comparison of Novel KRAS G12C Inhibitors
The discovery of small molecules that can directly and covalently target the KRAS G12C mutant protein has marked a significant breakthrough in oncology. Following the approval of first-generation inhibitors like sotorasib and adagrasib, a new wave of novel inhibitors is emerging, promising enhanced potency, selectivity, and potentially improved clinical outcomes. This guide provides a head-to-head comparison of these next-generation KRAS G12C inhibitors based on available preclinical data, offering insights for researchers and drug development professionals.
Overview of Novel Inhibitors
Recent preclinical studies have highlighted several promising new KRAS G12C inhibitors, including divarasib (GDC-6036), JDQ443, and others. These molecules are designed to build upon the foundation of their predecessors, often featuring unique structural interactions with the KRAS G12C protein. Preclinical data suggests some of these novel agents exhibit greater potency and selectivity compared to sotorasib and adagrasib.[1][2]
-
Divarasib (GDC-6036): An orally bioavailable, highly potent, and selective KRAS G12C inhibitor.[3] Preclinical studies have indicated that it is more potent and selective in vitro than sotorasib and adagrasib.[1]
-
JDQ443: A structurally unique covalent inhibitor that forms novel interactions within the switch II pocket of KRAS G12C.[4][5] This distinct binding mode may offer advantages in potency and in overcoming potential resistance mechanisms.[6]
-
ASP2453: A novel inhibitor that has demonstrated potent and selective inhibition of KRAS G12C-mediated signaling and growth in preclinical models. It has also shown efficacy in a sotorasib (AMG 510)-resistant xenograft model.[7]
-
143D: A novel tetrahydronaphthyridine derivative identified as a highly potent and selective KRAS G12C inhibitor with antitumor efficacy comparable to sotorasib and adagrasib in preclinical models.[8]
Quantitative Data Comparison
The following tables summarize the preclinical performance of these novel inhibitors in key assays.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors on downstream signaling (pERK inhibition) and cell proliferation in KRAS G12C mutant cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Selectivity (Mutant vs. WT) | Source |
| Divarasib (GDC-6036) | Various G12C Lines | Cell Proliferation | Sub-nanomolar median IC50 | >18,000-fold | [3] |
| JDQ443 | NCI-H358 | pERK Inhibition | 1.2 | N/A | [5] |
| MIA PaCa-2 | pERK Inhibition | 1.6 | N/A | [5] | |
| NCI-H358 | Cell Proliferation | 4.3 | N/A | [5] | |
| MIA PaCa-2 | Cell Proliferation | 2.5 | N/A | [5] | |
| 143D | NCI-H358 | pERK Inhibition | 1.4 | N/A | [8] |
| MIA PaCa-2 | pERK Inhibition | 2.1 | N/A | [8] | |
| NCI-H358 | Cell Proliferation | 3.7 | N/A | [8] | |
| MIA PaCa-2 | Cell Proliferation | 4.5 | N/A | [8] | |
| Adagrasib (MRTX849) | NCI-H358 | pERK Inhibition | 5.8 | N/A | [9] |
| MIA PaCa-2 | pERK Inhibition | 7.9 | N/A | [9] |
N/A: Data not available in the cited sources.
Table 2: In Vivo Efficacy in Xenograft Models
This table presents the tumor growth inhibition (TGI) observed in mouse xenograft models treated with different KRAS G12C inhibitors.
| Inhibitor | Model Type | Tumor Model | Dose | TGI (%) | Source |
| JDQ443 | CDX | NCI-H358 | 100 mg/kg/day | >100 (Regression) | [10] |
| CDX | MIA PaCa-2 | 100 mg/kg/day | >100 (Regression) | [10] | |
| CDX | KYSE-410 | 100 mg/kg/day | ~95 | [10] | |
| Adagrasib (MRTX849) | CDX | NCI-H358 | 100 mg/kg | N/A (Regression) | [9] |
| 143D | CDX | NCI-H358 | 100 mg/kg/day | >100 (Regression) | [8] |
| CDX | MIA PaCa-2 | 100 mg/kg/day | >100 (Regression) | [8] |
CDX: Cell-Derived Xenograft. TGI > 100% indicates tumor regression.
Signaling Pathways and Experimental Workflows
Mechanism of KRAS G12C Inhibition
KRAS G12C inhibitors are covalent binders that specifically target the mutant cysteine residue at position 12. They lock the KRAS protein in its inactive, GDP-bound state, thereby preventing the downstream activation of pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.[11][12]
Caption: KRAS signaling pathway and inhibitor mechanism.
In Vivo Xenograft Model Workflow
Preclinical efficacy is commonly evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.
References
- 1. onclive.com [onclive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of KRAS G12C Inhibitor 13 (ARS-1620) in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of specific inhibitors for previously "undruggable" oncoproteins. Among these, inhibitors of the KRAS G12C mutation have shown significant promise. This guide provides a comparative analysis of the synergistic effects of the KRAS G12C inhibitor 13, also known as ARS-1620, when combined with conventional chemotherapy agents. While direct preclinical data on ARS-1620 in combination with a wide array of chemotherapy drugs are limited, this guide will leverage clinical data from its successor, sotorasib (AMG 510), which shares a similar covalent mechanism of action, to provide insights into potential synergistic interactions.
Comparative Efficacy of KRAS G12C Inhibitor in Combination with Chemotherapy
Clinical studies evaluating the combination of the KRAS G12C inhibitor sotorasib with platinum-based chemotherapy have demonstrated promising anti-tumor activity in patients with advanced non-small cell lung cancer (NSCLC). The following tables summarize key efficacy data from the CodeBreaK 101 and SCARLET clinical trials, which investigated sotorasib in combination with carboplatin and pemetrexed.
Table 1: Efficacy of Sotorasib in Combination with Carboplatin and Pemetrexed in First-Line Advanced NSCLC (CodeBreaK 101)
| Efficacy Endpoint | Sotorasib + Carboplatin + Pemetrexed (n=58) |
| Objective Response Rate (ORR) | 65% (95% CI, 46.5–80.3) |
| Disease Control Rate (DCR) | 100% |
| Median Duration of Response (DOR) | 9.1 months (95% CI, 4.4–12.5) |
| Median Progression-Free Survival (PFS) | 10.8 months (95% CI, 5.4–NE) |
| Data from the CodeBreaK 101 Phase 1b trial.[1] |
Table 2: Efficacy of Sotorasib in Combination with Carboplatin and Pemetrexed in Chemotherapy-Naive Advanced NSCLC (SCARLET Study)
| Efficacy Endpoint | Sotorasib + Carboplatin + Pemetrexed (n=30) |
| Objective Response Rate (ORR) | 88.9% (95% CI: 70.8%-97.6%) |
| Median Progression-Free Survival (PFS) | 6.6 months (95% CI: 5.3-16.7 mo) |
| Median Overall Survival (OS) | 20.6 months (95% CI: 8.1 mo-not estimated) |
| Data from the WJOG14821L (SCARLET) Phase 2 study.[2] |
Experimental Protocols
A detailed understanding of the methodologies used to assess synergistic effects is crucial for interpreting and replicating research findings. Below is a generalized experimental protocol for an in vivo tumor growth inhibition study to evaluate the synergy between a KRAS G12C inhibitor and a chemotherapy agent.
Objective: To determine if the combination of a KRAS G12C inhibitor and a chemotherapy agent results in a synergistic anti-tumor effect in a xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
KRAS G12C inhibitor (e.g., ARS-1620)
-
Chemotherapy agent (e.g., carboplatin)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the KRAS G12C mutant cancer cells under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: KRAS G12C inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: KRAS G12C inhibitor + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the drugs and vehicle according to a predefined schedule and route of administration (e.g., oral gavage for the KRAS G12C inhibitor, intraperitoneal injection for carboplatin).
-
Dosages should be based on previous single-agent dose-ranging studies to determine well-tolerated and effective doses.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess synergy using an established model, such as the Bliss Independence model or by calculating a Combination Index (CI). A CI value less than 1 indicates synergy.
-
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining a KRAS G12C inhibitor with chemotherapy is thought to arise from the dual attack on cancer cell proliferation and survival pathways. The following diagram illustrates a potential mechanism for this synergy.
Caption: Synergistic mechanism of ARS-1620 and chemotherapy.
ARS-1620 specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state. This action inhibits downstream signaling through both the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[3] Chemotherapy agents, such as carboplatin, induce DNA damage, which can trigger apoptosis (programmed cell death).
The synergistic effect likely stems from the complementary mechanisms of action. By inhibiting the primary driver of cell growth and survival with ARS-1620, cancer cells may become more susceptible to the DNA-damaging effects of chemotherapy. Concurrently, the cell cycle arrest induced by chemotherapy may increase the proportion of KRAS G12C in the GDP-bound state, enhancing the binding and inhibitory activity of ARS-1620. This dual assault can lead to a more profound and durable anti-tumor response than either agent alone.
References
- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 2. A Single-Arm Phase 2 Study of Sotorasib Plus Carboplatin and Pemetrexed in Patients With Advanced Nonsquamous NSCLC With KRAS G12C Mutation (WJOG14821L, SCARLET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
Comparative Analysis of KRAS G12C Inhibitor Cross-Reactivity Profiles Against RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of several prominent KRAS G12C inhibitors against other RAS isoforms, namely HRAS and NRAS. The data presented is compiled from publicly available research to facilitate an objective evaluation of inhibitor selectivity.
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology.[1][2] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1] Given the high degree of sequence homology among the RAS isoforms (KRAS, HRAS, and NRAS), understanding the selectivity profile of these inhibitors is crucial for predicting their therapeutic window and potential off-target effects.[3][4] This guide summarizes the cross-reactivity data for several key KRAS G12C inhibitors and outlines the experimental methodologies used to determine their selectivity.
Cross-Reactivity Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various KRAS G12C inhibitors against cell lines expressing mutant KRAS G12C, NRAS G12C, and HRAS G12C. Lower IC50 values indicate higher potency.
| Inhibitor | KRAS G12C IC50 (nM) | NRAS G12C IC50 (nM) | HRAS G12C IC50 (nM) | Reference |
| Sotorasib | ~5-10 | ~1-2 | ~5-10 | [3][4] |
| Adagrasib | Potent | Little to no activity | Little to no activity | [2][3][4] |
| GDC-6036 | Potent | Markedly reduced activity | Markedly reduced activity | [2][3] |
| ARS-1620 | Potent | Markedly reduced activity | Markedly reduced activity | [2][3] |
| JDQ443 | Potent | Potent | Potent | [3] |
Note: "Potent" indicates significant inhibitory activity was observed, though specific IC50 values were not always available in the reviewed literature. "Little to no activity" or "Markedly reduced activity" suggests significantly higher IC50 values compared to KRAS G12C.
Recent studies have revealed that the selectivity of these inhibitors is largely determined by their interaction with a single amino acid at position 95 of the RAS protein (Histidine in KRAS, Leucine in NRAS, and Glutamine in HRAS).[3][4] Inhibitors like sotorasib and JDQ443 exhibit a "pan-RAS G12C" inhibitory profile, effectively targeting the G12C mutation across all three isoforms.[3][4] In contrast, adagrasib, GDC-6036, and ARS-1620 are highly selective for KRAS G12C.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRAS G12C inhibitor cross-reactivity.
1. Cellular Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit the proliferation of cancer cells expressing a specific RAS isoform mutation by 50%.
-
Cell Lines: Isogenic Ba/F3 cell lines, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express KRAS G12C, NRAS G12C, or HRAS G12C. This makes their proliferation dependent on the activity of the specific RAS oncoprotein.
-
Protocol:
-
Cells are seeded in 96-well plates in the absence of IL-3.
-
A serial dilution of the test inhibitor is added to the wells.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The resulting data is plotted as cell viability versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
2. Biochemical Nucleotide Exchange Assay (TR-FRET)
-
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on RAS proteins, a key step in RAS activation.
-
Principle: This assay often utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET). A fluorescently labeled GDP analog is bound to the RAS protein. The binding of a fluorescently labeled GTP analog in the presence of a guanine nucleotide exchange factor (GEF) like SOS1 results in a FRET signal. Inhibitors that lock RAS in the GDP-bound state will prevent this exchange and thus reduce the FRET signal.
-
Protocol:
-
Recombinant KRAS, NRAS, or HRAS protein is incubated with a fluorescently labeled GDP analog.
-
The test inhibitor at various concentrations is added to the mixture.
-
The GEF (e.g., SOS1) and a fluorescently labeled GTP analog are added to initiate the nucleotide exchange reaction.
-
The reaction is incubated to allow for nucleotide exchange.
-
The TR-FRET signal is measured using a plate reader.
-
The IC50 value, representing the concentration of inhibitor that blocks 50% of nucleotide exchange, is determined.
-
3. Thermal Shift Assay (TSA)
-
Objective: To assess the direct binding of an inhibitor to a target protein by measuring changes in the protein's thermal stability.
-
Principle: When a ligand binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
The purified RAS protein (e.g., KRAS G12C, NRAS, HRAS) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The test inhibitor is added to the protein-dye mixture.
-
The temperature of the solution is gradually increased in a real-time PCR instrument.
-
As the protein unfolds, the dye binds and fluoresces.
-
The change in fluorescence is monitored, and the Tm is calculated. An increase in Tm in the presence of the inhibitor indicates binding.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: General experimental workflow for assessing KRAS G12C inhibitor cross-reactivity.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Sensitivity and Resistance for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Sotorasib (AMG 510) and adagrasib (MRTX849) are two leading KRAS G12C inhibitors that have demonstrated clinical efficacy. However, patient responses are heterogeneous, and the emergence of resistance is a significant clinical challenge. This guide provides a comprehensive comparison of biomarkers that influence sensitivity and resistance to these inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Sotorasib and Adagrasib in Biomarker-Defined Patient Subgroups
The clinical efficacy of sotorasib and adagrasib is significantly influenced by the genomic landscape of the tumor. Co-occurring mutations in key tumor suppressor genes and other signaling pathways can either enhance or diminish the response to KRAS G12C inhibition. The following tables summarize the key clinical trial data for sotorasib (from the CodeBreaK 100 and 200 trials) and adagrasib (from the KRYSTAL-1 trial) in NSCLC and CRC, stratified by key biomarkers.
Non-Small Cell Lung Cancer (NSCLC)
Table 1: Sotorasib Efficacy in Advanced KRAS G12C-Mutated NSCLC by Biomarker Status (CodeBreaK 100 Trial)
| Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| Overall Population | 37.1% - 41% | 6.3 - 6.8 | 12.5 |
| KEAP1 Co-mutation | 20% | 5.5 | 7.5 |
| STK11 Co-mutation | 40% | - | - |
| STK11-mutant, KEAP1-wild-type | 50% | 11.0 | 15.3 |
| TP53 Co-mutation | 39% | - | - |
| TTF-1 High Expression | 45% | 8.1 | 16.0 |
| TTF-1 Low Expression | 4% | 2.8 | 4.5 |
| PD-L1 <1% | 48% | - | - |
Table 2: Adagrasib Efficacy in Advanced KRAS G12C-Mutated NSCLC by Biomarker Status (KRYSTAL-1 Trial)
| Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| Overall Population | 43% | 6.5 | 12.6 |
| KEAP1 Co-mutation | 30% | 4.1 | 5.4 - 5.7 |
| STK11 Co-mutation | 45% | 4.2 | 9.8 |
| TP53 Co-mutation | - | 8.7 | 18.7 |
| NRF2 High | - | 4.2 | 6.5 |
| KEAP1 WT/STK11 WT/NRF2 Low | - | 12.0 | Not Reached |
| STK11-mutant (First-line) | 30.3% | 4.8 | 12.3 |
| STK11-mutant, no KEAP1 co-mutation (First-line) | 38% | - | - |
Colorectal Cancer (CRC)
In CRC, monotherapy with KRAS G12C inhibitors has shown limited efficacy due to feedback reactivation of the EGFR pathway. Therefore, combination therapy with an EGFR inhibitor (e.g., cetuximab or panitumumab) is the standard approach.
Table 3: Efficacy of Sotorasib in Combination with Panitumumab in Advanced KRAS G12C-Mutated CRC (CodeBreaK 101 Trial)
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| Overall (sotorasib-naïve and pre-treated) | 27% | 81% | - | - |
| Sotorasib-naïve | 33% | - | - | - |
| Dose-expansion cohort | 30% | 92.5% | 5.7 | 15.2 |
Table 4: Efficacy of Adagrasib in Combination with Cetuximab in Advanced KRAS G12C-Mutated CRC (KRYSTAL-1 Trial)
| Efficacy Metric | Result |
| Objective Response Rate (ORR) | 34% (BICR), 43% (investigator) |
| Disease Control Rate (DCR) | 85% (BICR), 86% (investigator) |
| Median Duration of Response (mDOR) (months) | 5.8 (BICR), 5.9 (investigator) |
| Median Progression-Free Survival (mPFS) (months) | 6.9 |
| Median Overall Survival (mOS) (months) | 15.9 - 16.0 |
Mechanisms of Sensitivity and Resistance
The response to KRAS G12C inhibitors is a complex interplay of various cellular pathways. Understanding these mechanisms is crucial for identifying predictive biomarkers and developing effective combination therapies.
Signaling Pathways and Mechanisms of Resistance
Experimental Protocols
Accurate and reproducible biomarker analysis is fundamental to both research and clinical practice. This section provides an overview of key experimental methodologies for the detection of biomarkers discussed in this guide.
Biomarker Discovery and Validation Workflow
The identification and validation of predictive biomarkers is a multi-step process that integrates genomic, transcriptomic, and proteomic approaches.
Next-Generation Sequencing (NGS) for Mutation Detection
NGS is a powerful tool for identifying KRAS G12C mutations and a wide range of co-occurring genomic alterations.
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.[1]
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends to create a sequencing library. For targeted sequencing, specific genomic regions are enriched using hybridization-based capture or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on an NGS platform, such as those from Illumina or Ion Torrent.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Commonly used companion diagnostics that employ NGS include the FoundationOne®CDx and Guardant360® CDx assays.[2][3][4][5]
-
FoundationOne®CDx: This FDA-approved comprehensive genomic profiling assay for solid tumors analyzes 324 genes.[2][3] It uses a hybrid capture-based method on DNA extracted from FFPE tumor tissue.[6]
-
Guardant360® CDx: This is the first FDA-approved liquid biopsy companion diagnostic for sotorasib.[4][5] It analyzes ctDNA from a blood draw to identify KRAS G12C mutations.[4]
-
Immunohistochemistry (IHC) for Protein Expression
IHC is a widely used technique to assess protein expression in tissue samples. For example, determining the expression level of TTF-1.
-
Sample Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval (HIER) is performed to unmask the target antigen.
-
Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein (e.g., anti-TTF-1 clone SPT24 ).[7][8]
-
Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine the expression level.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is a sensitive method for quantifying mRNA levels of specific genes, such as those involved in the NRF2 pathway.
-
RNA Extraction: Total RNA is isolated from tumor tissue or cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for a real-time PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The expression level of the target gene is normalized to a reference gene (housekeeping gene) to determine the relative expression. The therascreen® KRAS RGQ PCR Kit is an example of a real-time PCR-based companion diagnostic.[9][10][11][12][13]
Conclusion
The efficacy of KRAS G12C inhibitors is intricately linked to the molecular profile of the tumor. Biomarkers such as co-mutations in KEAP1, STK11, and TP53, as well as the expression levels of TTF-1 and NRF2, are emerging as critical determinants of treatment response. This guide provides a comparative overview of the clinical data and the fundamental experimental protocols necessary for the identification of these biomarkers. A thorough understanding and accurate assessment of these biomarkers will be instrumental in personalizing treatment strategies, overcoming resistance, and ultimately improving outcomes for patients with KRAS G12C-mutated cancers.
References
- 1. KRAS Mutation Detection in Non-small Cell Lung Cancer Using a Peptide Nucleic Acid-Mediated Polymerase Chain Reaction Clamping Method and Comparative Validation with Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors | PLOS One [journals.plos.org]
- 3. Clinical Application of the FoundationOne CDx Assay to Therapeutic Decision‐Making for Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Guardant Health, Inc. - Guardant360® CDx Receives FDA Approval as First and Only Liquid Biopsy Companion Diagnostic for Amgen’s LUMAKRAS™ (sotorasib) KRASG12C Inhibitor for Use in Advanced Non-Small Cell Lung Cancer [investors.guardanthealth.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biocare.net [biocare.net]
- 8. bio-optica.it [bio-optica.it]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. therascreen KRAS RGQ PCR Kit [qiagen.com]
- 11. manuals.plus [manuals.plus]
- 12. therascreen KRAS RGQ PCR Kit (JP) [qiagen.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Therapeutic Landscape of KRAS G12C Inhibitors: A Comparative Safety Analysis
The development of targeted inhibitors against the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new hope for patients with a variety of solid tumors. As the pipeline of these agents expands, a critical evaluation of their respective safety profiles is paramount for researchers and drug development professionals. This guide provides an objective comparison of the safety and tolerability of key KRAS G12C inhibitors—sotorasib, adagrasib, divarasib, JDQ443, and LY3537982 (olomorasib)—supported by available clinical trial data.
Mechanism of Action: Targeting the "Undruggable"
KRAS, a key proto-oncogene, functions as a molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[1] KRAS G12C inhibitors are small molecules that selectively and covalently bind to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[2] This action effectively blocks the aberrant signaling cascade, inhibiting cancer cell growth.[3]
Comparative Safety Profiles: A Data-Driven Overview
The safety profiles of KRAS G12C inhibitors are primarily characterized by gastrointestinal and hepatic adverse events. The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for each inhibitor. It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and follow-up duration.
Table 1: Common Treatment-Related Adverse Events (Any Grade, ≥15%)
| Adverse Event | Sotorasib (CodeBreaK 100)[4] | Adagrasib (KRYSTAL-1)[5][6] | Divarasib (Phase I)[7][8] | JDQ443 (KontRASt-01)[9][10] | LY3537982 (LOXO-RAS-20001)[11][12] |
| Diarrhea | 31.0% | 62.9% | 61% | 16.1% | 44% (combo) / 33% (mono) |
| Nausea | 19.0% | 62.1% | 74% | 16.1% | 20-24% (combo) |
| Vomiting | - | 47.4% | 58% | 10.7% | 20-24% (combo) |
| Fatigue | - | 40.5% | 27% | 17.9% | 30% (combo) |
| ALT Increased | 15.1% | 27.6% | - | - | - |
| AST Increased | 15.1% | 25.0% | - | - | - |
| Dermatitis Acneiform | - | - | - | - | 59% (combo) |
| Dry Skin | - | - | - | - | 44% (combo) |
| Hypomagnesemia | - | - | - | - | 33% (combo) |
Data for LY3537982 is primarily from a combination cohort with cetuximab, which can contribute to skin toxicities. Monotherapy data showed Grade 1 diarrhea as the most frequent TEAE (33%).[11][12] For JDQ443, data is from the 200 mg BID cohort.[9]
Table 2: Grade ≥3 Treatment-Related Adverse Events and Dose Modifications
| Safety Parameter | Sotorasib (CodeBreaK 100 & 200)[4][13] | Adagrasib (KRYSTAL-1 & 12)[5][14] | Divarasib (Phase I)[7][15] | JDQ443 (KontRASt-01)[9][16] | LY3537982 (LOXO-RAS-20001)[17] |
| Grade ≥3 TRAEs | 19.8% - 26.8% | 44.8% - 47.0% | 12% | 7.1% | DLT (ALT/AST ↑) in 1 pt (combo) |
| TRAEs Leading to Dose Reduction | ~5% - 22% | - | 14% | One patient (200mg BID) | One patient (combo) |
| TRAEs Leading to Discontinuation | 7.1% - 9% | 6.9% - 7.7% | 3% | 3 patients | None (combo) |
Key Observations on Safety Profiles
-
Sotorasib: Generally demonstrates a manageable safety profile, with gastrointestinal and hepatic events being the most common TRAEs.[4][13] Most events are low-grade and can be managed with dose modifications.[18]
-
Adagrasib: Shows a higher incidence of any-grade gastrointestinal TRAEs, particularly diarrhea and nausea, compared to sotorasib.[5][19] The rate of Grade ≥3 TRAEs is also notably higher.[5][14] However, the rate of treatment discontinuation due to TRAEs remains low.[20]
-
Divarasib (GDC-6036): Appears to have a favorable safety profile with a low incidence of Grade 3 or higher adverse events (12%).[7][21] While nausea is very common, most AEs are low-grade and manageable, leading to infrequent dose reductions or discontinuations.[22]
-
JDQ443: Data from the KontRASt-01 trial suggests an acceptable safety and tolerability profile.[9] The incidence of Grade 3 TRAEs was low (7.1%) in the recommended dose cohort, and no Grade 4 or 5 TRAEs were reported at any dose level.[9]
-
LY3537982 (Olomorasib): Has shown a favorable safety profile, particularly in monotherapy where no dose-limiting toxicities (DLTs) were observed.[11][17] In combination with pembrolizumab, the combination was considered to have a favorable safety profile, and with cetuximab, AEs were generally low-grade.[11] Only one patient in the combination cohort required a dose reduction due to a DLT.[12]
Experimental Protocols for Safety Assessment
The safety of these KRAS G12C inhibitors is rigorously evaluated in their respective clinical trials, which share a common methodological framework.
Study Design
Most of these agents are initially evaluated in Phase 1/2, open-label, multicenter studies.[12] The typical design involves two main parts:
-
Dose Escalation (Phase 1a/Ib): This phase aims to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). Patients are enrolled in cohorts and receive escalating doses of the inhibitor. The primary objective is to assess safety and tolerability, with dose-limiting toxicities (DLTs) being a key endpoint.[17]
-
Dose Expansion (Phase 1b/II): Once the RP2D is established, additional patients are enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the selected dose in specific tumor types (e.g., non-small cell lung cancer, colorectal cancer).
Safety Monitoring and AE Grading
The cornerstone of safety assessment in these trials is the standardized grading of adverse events.
-
CTCAE Grading: Adverse events are systematically graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) , typically version 5.0 .[3] This system provides a 5-point scale:
-
Grade 1: Mild; asymptomatic or mild symptoms.[2]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.[2]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.[13]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[2]
-
Grade 5: Death related to the adverse event.[2]
-
-
Assessments: Safety is continuously monitored through the regular collection of data on all adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry).[19] The relationship of any adverse event to the study drug is determined by the investigator.[10]
Conclusion
The current landscape of KRAS G12C inhibitors presents a portfolio of agents with distinct safety profiles. While gastrointestinal and hepatic toxicities are common class effects, their incidence and severity vary. Adagrasib is associated with a higher rate of gastrointestinal AEs, whereas sotorasib appears to have a more favorable profile in this regard.[19] The next wave of inhibitors, including divarasib, JDQ443, and LY3537982, shows promising early data suggesting potentially improved tolerability with low rates of severe adverse events.[7][9][17] This comparative analysis, grounded in data from pivotal clinical trials, provides a valuable resource for the research community to understand the nuances of KRAS G12C inhibitor safety, informing future drug development and clinical trial design.
References
- 1. researchgate.net [researchgate.net]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. ncoda.org [ncoda.org]
- 4. roche.com [roche.com]
- 5. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Carbone Cancer Center Clinical Trials - Protocol Summary [mct.platformx.wisc.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 13. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and safety of LY3537982, a potent and highly selective KRAS G12C inhibitor in KRAS G12C-mutant GI cancers: Results from a phase 1 study. - ASCO [asco.org]
- 16. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. A Phase 1/2 Study of LY3537982 in Patients with KRAS G12C-Mutant Advanced Solid Tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 20. A Phase 1/2, Study Evaluating the Safety, Tolerability, PK, and Efficacy of Sotorasib (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [ctv.veeva.com]
- 21. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 22. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
validating target engagement of KRAS G12C inhibitor 13 using mass spectrometry
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy for what was once considered an "undruggable" target.[1][2] Validating that these inhibitors reach and bind to their intended target within the complex cellular environment is a critical aspect of their preclinical and clinical development. Mass spectrometry-based proteomics has emerged as a powerful and precise tool for quantifying target engagement, offering distinct advantages over other methods. This guide provides a comparative overview of mass spectrometry-based approaches and alternative techniques for validating the target engagement of KRAS G12C inhibitors, supported by experimental data and detailed protocols.
While this guide focuses on the methodologies applicable to any KRAS G12C inhibitor, it uses data from studies on well-characterized inhibitors such as AZD4625 and GDC-6036 as illustrative examples, in the absence of specific public data for an inhibitor designated "13".
Mass Spectrometry-Based Methods: Direct and Quantitative
Mass spectrometry (MS) offers a direct and highly specific method to quantify the extent to which a drug binds to its target protein. For covalent inhibitors like those targeting KRAS G12C, MS can be used to measure the remaining unbound (free) fraction of the target protein after treatment, thereby inferring target engagement.[3][4][5] Alternatively, some methods can quantify both the free and drug-bound forms of the protein.[1][6]
Key Mass Spectrometry Approaches
-
Targeted Proteomics (e.g., PRM, MRM): These methods use the mass spectrometer to specifically look for and quantify peptides from the target protein (KRAS G12C). This is a highly sensitive and quantitative approach.
-
Immunoaffinity Enrichment Coupled with LC-MS/MS: This technique uses an antibody to first isolate the target protein from a complex mixture before analysis by mass spectrometry. This significantly enhances sensitivity.[1][6]
-
Chemical Proteomics: This approach utilizes specialized chemical probes to identify the targets of a drug. For example, a thiol-reactive probe can be used to compete with the covalent inhibitor for binding to the cysteine residue of KRAS G12C.[8]
Experimental Workflow: Targeted Mass Spectrometry
The general workflow for a targeted mass spectrometry experiment to measure KRAS G12C target engagement is as follows:
Caption: A generalized workflow for quantifying KRAS G12C target engagement using targeted mass spectrometry.
Alternative Methods for Target Engagement Validation
While mass spectrometry provides direct evidence of target binding, other methods can offer complementary information on the downstream consequences of this engagement or provide a more high-throughput, albeit indirect, assessment.
-
Western Blotting/Immunoblotting: This widely used technique can measure the levels of downstream signaling proteins that are affected by KRAS activity, such as phosphorylated ERK (pERK). A reduction in pERK levels can indicate successful target engagement and inhibition of the KRAS signaling pathway.[2]
-
Immunohistochemistry (IHC): Similar to Western blotting, IHC can be used to assess the levels of downstream signaling markers like pERK in tissue samples, providing spatial context within the tumor.[9]
-
Thermal Shift Assays (e.g., DSF): These assays measure the change in the thermal stability of a protein upon ligand binding. A significant increase in the melting temperature (Tm) of KRAS G12C in the presence of an inhibitor suggests direct binding.[10]
-
Cell-Based Proliferation/Viability Assays: These assays measure the overall effect of the inhibitor on cancer cell growth. While not a direct measure of target engagement, a potent anti-proliferative effect in KRAS G12C mutant cells is a strong indicator of on-target activity.
Comparative Data
The following tables summarize quantitative data from studies validating KRAS G12C inhibitor target engagement using different methods.
Table 1: Target Engagement of KRAS G12C Inhibitors Measured by Mass Spectrometry in Xenograft Models
| Inhibitor | Xenograft Model | Dose | Time Point | Target Engagement (%) | Reference |
| AZD4625 | MIA PaCa-2 | 100 mg/kg | 6 hours | 89.6 | [5] |
| AZD4625 | MIA PaCa-2 | 100 mg/kg | 24 hours | 58.4 | [5] |
| AZD4625 | NCI-H2122 | 100 mg/kg | 6 hours | 60 | [5] |
| AZD4625 | NCI-H2122 | 100 mg/kg | 24 hours | 34 | [5] |
| GDC-6036 | NSCLC Xenograft | Dose-dependent | Not specified | Dose-dependent engagement observed | [1] |
| Compound A | MiaPaCa2 | 1, 5, 30 mg/kg (daily for 3 days) | Various | Dose-dependent occupancy |
Table 2: Comparison of Mass Spectrometry and Alternative Methods
| Method | Principle | Throughput | Directness of Measurement | Quantitative | Key Advantages | Key Limitations |
| Mass Spectrometry | Direct measurement of inhibitor-bound or free target protein. | Low to Medium | Direct | Yes | High specificity, direct evidence of target binding, can be multiplexed. | Requires specialized equipment and expertise, lower throughput than some other methods. |
| Western Blot (pERK) | Measures downstream signaling effects. | Medium | Indirect | Semi-quantitative | Widely available, relatively inexpensive. | Indirect measure, can be affected by other signaling pathways. |
| IHC (pERK) | In situ measurement of downstream signaling. | Low | Indirect | Semi-quantitative | Provides spatial information within the tumor. | Indirect, can be difficult to quantify accurately. |
| Thermal Shift Assay | Measures change in protein stability upon binding. | High | Direct | No (primarily for hit identification) | High throughput, good for initial screening. | Prone to artifacts, may not be suitable for all proteins. |
| Cell Proliferation Assay | Measures inhibition of cell growth. | High | Indirect | Yes | Reflects overall biological effect. | Not target-specific, can be influenced by off-target effects. |
Signaling Pathway
The primary goal of a KRAS G12C inhibitor is to block the downstream signaling pathways that drive cancer cell proliferation and survival. The most well-known of these is the MAPK pathway.
Caption: Simplified diagram of the KRAS G12C signaling pathway and the point of intervention for a covalent inhibitor.
Experimental Protocols
Targeted Mass Spectrometry for KRAS G12C Target Engagement in FFPE Tissues
This protocol is a generalized summary based on published methods.[3][4][5]
-
Protein Extraction from FFPE Tissue:
-
FFPE tissue sections (e.g., 10 µm thick) are deparaffinized and rehydrated.
-
Proteins are extracted using a suitable lysis buffer and mechanical homogenization.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
A known amount of total protein (e.g., 1-10 µg) is denatured and reduced.
-
Cysteines are alkylated to prevent disulfide bond formation.
-
Proteins are digested overnight with trypsin.
-
Stable isotope-labeled synthetic peptides corresponding to the target KRAS G12C peptide can be spiked in as internal standards for absolute quantification.[11]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A high-resolution mass spectrometer is operated in a targeted mode, such as Parallel Reaction Monitoring (PRM), to specifically measure the intensity of the tryptic peptide containing the G12C mutation.
-
Techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) can be coupled to the LC-MS system to reduce interferences and improve sensitivity.[3]
-
-
Data Analysis:
-
The peak areas of the endogenous KRAS G12C peptide are integrated.
-
The amount of free (unbound) KRAS G12C is calculated relative to a vehicle-treated control.
-
Percent target engagement is calculated as: (1 - (Free KRAS in Treated Sample / Free KRAS in Control Sample)) * 100%.
-
Immuno-Western Blot for pERK Levels
-
Sample Preparation:
-
Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein concentration is determined.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
A loading control antibody (e.g., total ERK or a housekeeping protein like GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
-
Signal Detection and Analysis:
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
The intensity of the pERK band is quantified and normalized to the loading control. A decrease in the pERK signal in inhibitor-treated samples indicates target engagement and pathway inhibition.
-
Conclusion
Mass spectrometry-based methods provide a robust and direct means of quantifying the target engagement of KRAS G12C inhibitors. The high specificity and quantitative nature of techniques like targeted proteomics make them invaluable for preclinical and clinical studies. While alternative methods such as Western blotting for downstream pathway markers are useful for assessing the pharmacological effect of the inhibitor, they provide a more indirect measure of target engagement. A comprehensive approach that utilizes both direct (mass spectrometry) and indirect (e.g., pERK analysis) methods will provide the most complete picture of an inhibitor's mechanism of action and its effectiveness in modulating the KRAS G12C oncogenic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry target engagement [bio-protocol.org]
A Comparative Analysis of KRAS G12C Inhibitors: Divarasib vs. Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of specific inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology. This guide provides a detailed comparative analysis of divarasib (GDC-6036), a next-generation KRAS G12C inhibitor, with the first-generation FDA-approved inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). This comparison focuses on their mechanism of action, preclinical potency and selectivity, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action
Divarasib, sotorasib, and adagrasib are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By binding to this residue, they lock the KRAS protein in an inactive, GDP-bound state.[1] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2] The irreversible nature of this binding leads to a sustained inhibition of the oncogenic signaling driven by the KRAS G12C mutation.
Preclinical Performance
Preclinical studies have demonstrated that divarasib exhibits greater potency and selectivity for KRAS G12C compared to sotorasib and adagrasib. In vitro studies have shown divarasib to be 5 to 20 times more potent and up to 50 times more selective than the other two inhibitors.[3][4] This enhanced potency and selectivity may translate to improved therapeutic outcomes and a better safety profile in clinical settings.
Table 1: Preclinical Activity of Divarasib, Sotorasib, and Adagrasib
| Parameter | Divarasib (GDC-6036) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Potency vs. Sotorasib/Adagrasib | 5-20x higher[3][4] | - | - |
| Selectivity vs. Sotorasib/Adagrasib | Up to 50x higher[3][4] | - | - |
Clinical Efficacy
Clinical trial data for all three inhibitors have shown promising anti-tumor activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Non-Small Cell Lung Cancer (NSCLC)
In a Phase 1 study, divarasib demonstrated a confirmed objective response rate (ORR) of 53.4% and a median progression-free survival (PFS) of 13.1 months in patients with previously treated KRAS G12C-mutated NSCLC.[5][6] The two-year overall survival (OS) rate for sotorasib in the CodeBreaK 100 trial was 32.5%, with a median OS of 12.5 months and an ORR of 40.7%.[7][8]
Table 2: Clinical Efficacy in KRAS G12C-Mutated NSCLC
| Parameter | Divarasib (Phase 1) | Sotorasib (CodeBreaK 100) |
| Objective Response Rate (ORR) | 53.4%[5][6] | 40.7%[7] |
| Median Progression-Free Survival (PFS) | 13.1 months[5][6] | 6.3 months[7] |
| Median Overall Survival (OS) | Not yet reported | 12.5 months[7] |
| 2-Year Overall Survival Rate | Not yet reported | 32.5%[7] |
Colorectal Cancer (CRC)
For patients with KRAS G12C-mutated CRC, divarasib showed a confirmed ORR of 29.1% and a median PFS of 5.6 months in its Phase 1 trial.[5][6] Adagrasib, in the KRYSTAL-1 trial, demonstrated an ORR of 19% as a monotherapy and 34% when combined with cetuximab.[9][10] The median PFS for adagrasib monotherapy was 5.6 months.[11]
Table 3: Clinical Efficacy in KRAS G12C-Mutated Colorectal Cancer
| Parameter | Divarasib (Phase 1, Monotherapy) | Adagrasib (KRYSTAL-1, Monotherapy) | Adagrasib + Cetuximab (KRYSTAL-1) |
| Objective Response Rate (ORR) | 29.1%[5][6] | 19%[11] | 34%[2] |
| Median Progression-Free Survival (PFS) | 5.6 months[5][6] | 5.6 months[11] | 6.9 months[12] |
| Median Overall Survival (OS) | Not yet reported | 12.2 months[3] | 15.9 months[12] |
Safety and Tolerability
All three inhibitors have demonstrated manageable safety profiles. For divarasib, the most common treatment-related adverse events (TRAEs) were nausea, diarrhea, and vomiting, which were mostly low-grade.[5][13] Sotorasib was also generally well-tolerated, with mild and manageable toxicities.[7] Adagrasib, both as a monotherapy and in combination with cetuximab, had a manageable safety profile with a low rate of treatment discontinuation due to adverse events.[9]
Table 4: Safety Profile Overview
| Adverse Events | Divarasib (Phase 1) | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1, Monotherapy) |
| Most Common TRAEs | Nausea, Diarrhea, Vomiting[5][13] | Diarrhea, Nausea, Fatigue | Nausea, Diarrhea, Vomiting |
| Grade 3/4 TRAEs | 12%[14] | 21%[7] | 30%[9] |
| Treatment Discontinuation due to TRAEs | 3%[5] | Not reported in detail | 0%[9] |
Experimental Protocols
Detailed experimental protocols for the characterization of these inhibitors are often proprietary. However, based on published literature, the following outlines the general methodologies used.
Biochemical Assays (e.g., Nucleotide Exchange Assay)
The inhibitory activity of the compounds on KRAS G12C is often assessed using a nucleotide exchange assay. This can be a fluorescence-based assay that monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from the KRAS G12C protein upon the addition of GTP. The principle relies on the change in fluorescence polarization or intensity when the labeled GDP is either bound to the protein or free in solution.
-
General Protocol:
-
Recombinant human KRAS G12C protein is incubated with a fluorescently labeled GDP analog to form a stable complex.
-
The test inhibitor (divarasib, sotorasib, or adagrasib) at various concentrations is added to the complex.
-
The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP and a guanine nucleotide exchange factor (GEF) such as SOS1.
-
The change in fluorescence is measured over time using a plate reader.
-
The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the inhibition of the exchange rate against the inhibitor concentration.
-
Cellular Assays (e.g., Cell Viability Assay)
The effect of the inhibitors on the viability of cancer cell lines harboring the KRAS G12C mutation is a critical step in their evaluation. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
-
General Protocol:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and the generation of a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Luminescence is measured using a luminometer.
-
The percentage of cell viability relative to the vehicle control is calculated, and GI50 (concentration for 50% inhibition of growth) values are determined.[15]
-
In Vivo Assays (e.g., Xenograft Models)
The anti-tumor efficacy of the inhibitors in a living organism is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
General Protocol:
-
Human cancer cells with the KRAS G12C mutation are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at a specified dose and schedule. The vehicle is administered to the control group.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[1][16]
-
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
General Experimental Workflow for Inhibitor Evaluation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. amgen.com [amgen.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Mirati Therapeutics Presents Positive Clinical Data with Investigational Adagrasib as Monotherapy and in Combination with Cetuximab in Patients with KRAS G12C-Mutated Colorectal Cancer [prnewswire.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Updated Results From the KRYSTAL-1 Study of Adagrasib in Advanced KRAS G12C–Mutated Colorectal Cancer - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel KRAS Inhibitor Leads to Durable Responses in Multiple Tumor Types | MedPage Today [medpagetoday.com]
- 14. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 15. lifesciences.tecan.com [lifesciences.tecan.com]
- 16. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of KRAS G12C Inhibitor 13
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of the investigational compound, KRAS G12C inhibitor 13. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. This guide is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Chemical and Handling Profile
For investigational compounds like this compound, specific quantitative data for disposal is often not publicly available. However, based on the general properties of similar small molecule inhibitors used in research, the following table summarizes key information relevant to its safe handling and disposal.
| Parameter | Guideline | Justification |
| Physical State | Solid (crystalline powder) or liquid (in solvent) | Small molecule inhibitors are typically handled as solids or in solutions like DMSO. |
| Recommended Storage | Solid: -20°C; In solvent: -80°C for 6 months, -20°C for 1 month.[1] | To ensure chemical stability and prevent degradation. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent skin and eye contact.[2] |
| Ventilation | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of dust or aerosols.[1] |
Standard Operating Procedure for Disposal of this compound
This protocol outlines the step-by-step process for the disposal of this compound, from initial waste collection to final hand-off for destruction.
I. Immediate Containment and Waste Segregation
-
Initial Collection :
-
Solid Waste : Place contaminated materials (e.g., pipette tips, gloves, empty vials) directly into a designated hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, compatible hazardous waste container (e.g., glass or polyethylene). Do not mix with other waste streams unless explicitly permitted by your EHS department. Unused or expired investigational drugs should be disposed of in their original containers if possible.[3]
-
Sharps : Any sharps (needles, scalpels) contaminated with the inhibitor must be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Selection :
-
Choose a container that is chemically compatible with the waste.[3] For solutions, ensure the container has a secure, leak-proof cap.
-
The container must be in good condition, free of cracks or leaks.
-
II. Labeling and Documentation
-
Hazardous Waste Labeling :
III. Storage and Accumulation
-
Satellite Accumulation Area (SAA) :
-
Store the labeled hazardous waste container in a designated SAA.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a designated and registered space, such as a locked cabinet or a secondary containment tub.[3]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Weekly Inspections :
IV. Final Disposal and Pick-Up
-
Request for Disposal :
-
Waste Pick-Up :
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from lab generation to final incineration.
Signaling Pathway Inhibition by KRAS G12C Inhibitors
For context, the following diagram illustrates the intended mechanism of action of KRAS G12C inhibitors, which is relevant to understanding their biological activity and the importance of proper handling and disposal.
Caption: Mechanism of KRAS G12C signaling pathway and its inhibition.
References
Personal protective equipment for handling KRAS G12C inhibitor 13
Disclaimer: The following information provides a general framework for the safe handling of potent research compounds. A specific Safety Data Sheet (SDS) for "KRAS G12C inhibitor 13" was not publicly available at the time of this writing. It is imperative to consult the manufacturer-provided SDS for this specific compound before any handling, storage, or disposal. This guide is intended for informational purposes for trained laboratory personnel and should not be considered a substitute for a formal risk assessment and adherence to institutional safety protocols.
This document outlines essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent targeted compound. Adherence to these guidelines is critical to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE form the primary barrier against potential exposure. The following table provides recommendations for PPE based on the handling task.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: - Double nitrile gloves- Disposable lab coat with fitted cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Use of a certified chemical fume hood or ventilated balance enclosure is mandatory. If not available, an N95 or higher-rated respirator is required. |
| Solution Preparation and Handling | Primary: - Nitrile gloves- Disposable lab coat- ANSI-approved safety glasses with side shields or chemical splash gogglesSecondary (if splashing is a risk): - Face shield |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene)- Disposable, chemical-resistant gown or coveralls- Chemical splash goggles- Face shield- Appropriate respiratory protection as determined by the scale of the spill and the specific substance's properties. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational and Disposal Plans
Strict adherence to standard operating procedures for handling potent compounds is essential.
Handling Procedures:
-
Designated Area: All work involving this compound, particularly in its powdered form, must be performed in a designated and clearly marked area, such as a certified chemical fume hood.
-
Aerosol Mitigation: Employ handling techniques that prevent the generation of dust and aerosols.
-
Solution Preparation: When preparing solutions, always add the solvent to the solid material slowly to prevent splashing.
-
Exposure Prevention: Avoid all direct contact with the skin, eyes, and clothing. Should accidental contact occur, refer to the first-aid measures detailed in the specific SDS.
-
Laboratory Hygiene: Thoroughly wash hands with soap and water upon completion of work and before leaving the laboratory, even when gloves have been worn. Eating, drinking, and smoking are strictly prohibited in the laboratory.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Notify: Inform your laboratory supervisor and the relevant institutional safety office.
-
Containment: If it can be done without risk, contain the spill using appropriate chemical absorbent materials.
-
Cleanup: Follow your institution's established protocols for hazardous chemical spill cleanup, utilizing a chemical spill kit and the appropriate level of PPE.
-
Decontamination: Thoroughly decontaminate the affected area and any equipment used in the cleanup process.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound is to be treated as hazardous chemical waste and disposed of in compliance with all applicable local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All contaminated liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal down the drain is strictly prohibited.
-
Sharps: Any contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Visualizations
Safe Handling Workflow
The diagram below outlines a standard workflow for the safe handling of potent chemical compounds.
Caption: A diagram illustrating the safe handling workflow for potent compounds.
Risk Assessment and PPE Selection
The following diagram illustrates the logical process for conducting a risk assessment to determine the appropriate PPE.
Caption: A diagram showing the risk assessment process for PPE selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
